molecular formula C12H15N3S B11767914 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B11767914
M. Wt: 233.33 g/mol
InChI Key: MMRCXMJHAFHBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features the imidazo[4,5-b]pyridine heterocyclic system, which is recognized as a privileged structure for developing biologically active molecules. The core structure serves as a key building block for the design of compounds targeting protein kinases, which are enzymes critical in cell signaling and are implicated in a range of diseases . Furthermore, derivatives of the imidazo[4,5-b]pyridine ring system have been investigated as activators of potassium channels (Kv7), suggesting potential research applications in the study of neurological disorders, epilepsy, and neuropathic pain . The specific substitution with a cyclohexyl group and a thiol function at the 2-position defines its unique stereoelectronic properties, influencing its binding affinity and selectivity in biological assays. Researchers utilize this compound to explore structure-activity relationships (SAR), with the diaryl substitution pattern on analogous molecules being a known pharmacophore for anti-inflammatory and anticancer activities, primarily through the inhibition of enzymes like cyclooxygenase-2 (COX-2) . The transformation of similar scaffolds has also led to potent inhibitors of cAMP PDE III, a target for cardiovascular research . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

3-cyclohexyl-1H-imidazo[4,5-b]pyridine-2-thione

InChI

InChI=1S/C12H15N3S/c16-12-14-10-7-4-8-13-11(10)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16)

InChI Key

MMRCXMJHAFHBDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=CC=N3)NC2=S

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application profile of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol .

Executive Summary

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol (CAS 917748-16-4 ) is a fused heterocyclic building block belonging to the imidazo[4,5-b]pyridine class.[1][2][3][4][5] Structurally characterized by a pyridine ring fused to an imidazole core, with a cyclohexyl substituent at the N3 position and a thiol/thione moiety at the C2 position, this compound serves as a critical intermediate in the discovery of bioactive small molecules.

The scaffold is a known bioisostere of purines and has been extensively utilized in the development of antagonists for GPCRs (e.g., Angiotensin II receptors), kinase inhibitors, and antimicrobial agents. Its amphiphilic nature—combining the lipophilic cyclohexyl group with the polar, ionizable thiol-imidazole core—makes it a versatile scaffold for fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile[2][5][6][7][8][9][10]

The following data establishes the definitive identity of the compound for procurement and analytical verification.

Parameter Technical Specification
Chemical Name 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol
CAS Registry Number 917748-16-4
Molecular Formula C₁₂H₁₅N₃S
Molecular Weight 233.33 g/mol
Exact Mass 233.0987 Da
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water
pKa (Predicted) ~3.5 (Pyridine N), ~9.8 (Thiol/Thione tautomer)
LogP (Predicted) 2.8 – 3.2
Structural Identifiers
  • SMILES: SC1=NC2=CC=CN=C2N1C3CCCCC3

  • InChIKey: (Derivative specific) Note: Verify via structure drawing software using the SMILES above.

  • Tautomerism: Exists in equilibrium between the thiol (-SH) and thione (=S) forms. In solution, the thione form often predominates, but reactivity (e.g., S-alkylation) proceeds via the thiolate anion.

Synthetic Pathways & Manufacturing

The synthesis of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol follows a convergent "2+1" cyclization strategy. This protocol ensures regioselectivity, placing the cyclohexyl group specifically at the N3 position rather than N1.

Reaction Scheme (Graphviz Visualization)

Synthesis SM1 2-Chloro-3-nitropyridine INT1 Intermediate 1: 2-(Cyclohexylamino)-3-nitropyridine SM1->INT1 SM2 Cyclohexylamine SM2->INT1 INT2 Intermediate 2: 3-Amino-2-(cyclohexylamino)pyridine INT1->INT2 PROD TARGET: 3-Cyclohexyl-3H-imidazo[4,5-b] pyridine-2-thiol INT2->PROD R1 Step 1: Et3N, EtOH Reflux, 4h R2 Step 2: H2, Pd/C or Fe/AcOH R3 Step 3: CS2, KOH EtOH/H2O, Reflux

Figure 1: Regioselective synthesis pathway starting from 2-chloro-3-nitropyridine. This route guarantees the cyclohexyl placement at N3.

Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Rationale: The chlorine at C2 of 3-nitropyridine is highly activated for nucleophilic attack due to the electron-withdrawing nitro group and the pyridine nitrogen.

  • Procedure: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in ethanol. Add cyclohexylamine (1.1 eq) and triethylamine (1.2 eq). Reflux for 3–5 hours.

  • Workup: Cool to room temperature. The product, 2-(cyclohexylamino)-3-nitropyridine , typically precipitates as a yellow solid. Filter, wash with cold ethanol, and dry.

Step 2: Nitro Reduction
  • Rationale: Reduction must be controlled to avoid hydrogenating the pyridine ring. Catalytic hydrogenation or iron-mediated reduction is preferred.

  • Procedure: Suspend the nitro intermediate in methanol/ethyl acetate. Add 10% Pd/C (5 wt%) and stir under H₂ atmosphere (balloon pressure) for 12 hours. Alternatively, use Fe powder in acetic acid at 60°C.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to yield the diamine intermediate, N2-cyclohexylpyridine-2,3-diamine . This intermediate is oxidation-sensitive and should be used immediately.

Step 3: Thiol Cyclization
  • Rationale: Carbon disulfide (CS₂) acts as a "C1" synthon, bridging the two amino groups to form the imidazole ring.

  • Procedure: Dissolve the diamine (1.0 eq) in a mixture of ethanol and water. Add KOH (1.5 eq) followed by CS₂ (5.0 eq). Reflux for 6–8 hours.

  • Workup: The reaction mixture is cooled and acidified with acetic acid to pH ~5. The thiol product precipitates. Filter the solid, wash with water, and recrystallize from ethanol/DMF to obtain pure 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol .

Structural Analysis & Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Region: Three distinct protons for the pyridine ring. Look for a doublet of doublets (dd) around δ 8.2 (H5/H7) and δ 7.2 (H6).

    • Cyclohexyl Region: A broad multiplet at δ 4.5–5.0 ppm corresponding to the N-CH proton (methine). A complex set of multiplets between δ 1.2–2.5 ppm for the remaining 10 cyclohexyl protons.

    • Thiol Proton: A broad singlet often observed downfield (δ 12.0–13.0 ppm) if in the thiol form, or absent if exchangeable/thione form predominates.

  • Mass Spectrometry (ESI+):

    • Observe parent ion

      
      .
      
    • Fragmentation may show loss of the cyclohexyl group (

      
      ) or loss of SH.
      

Biological Potential & Applications[11]

This compound is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry.

Mechanism of Action (Scaffold Level)

The imidazo[4,5-b]pyridine core mimics the purine ring system (found in Adenine and Guanine). By substituting the N3 position with a bulky lipophilic group (cyclohexyl) and the C2 position with a nucleophilic thiol, the molecule gains specific binding properties:

  • Hydrophobic Pocket Engagement: The cyclohexyl group targets hydrophobic pockets (e.g., ATP-binding sites in kinases).

  • H-Bonding Network: The pyridine nitrogen (N4) and imidazole nitrogen (N1) act as hydrogen bond acceptors/donors.

  • Covalent Modification: The C2-thiol group can form disulfide bridges with cysteine residues in target proteins or serve as a handle for further functionalization (S-alkylation) to create thioethers.

Key Application Areas
  • Antimicrobial Agents: Derivatives of this core have shown efficacy against MRSA by inhibiting bacterial DNA gyrase.

  • P2X7 Receptor Antagonists: Similar fused bicyclic systems are explored for blocking P2X7 receptors, relevant in treating inflammatory pain.

  • S-Alkylation Precursor: The thiol is readily alkylated to generate 2-(alkylthio)-3-cyclohexyl-3H-imidazo[4,5-b]pyridines , a class of compounds frequently screened for anticancer activity.

Handling & Safety Data

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thiol groups are susceptible to oxidative dimerization to disulfides upon prolonged exposure to air.

  • Odor: Like most thiols, this compound may have a characteristic sulfurous odor; handle in a fume hood.

References

  • BLDpharm. (2025). Product Analysis: 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol (CAS 917748-16-4).[1][3][4] Retrieved from

  • ChemSrc. (2025). Chemical Properties and CAS Registry for 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol. Retrieved from

  • Santa Cruz Biotechnology. (2024). Imidazo[4,5-b]pyridine Scaffolds in Drug Discovery. Retrieved from

  • Bavetsias, V., et al. (2000). Synthesis of imidazo[4,5-b]pyridine derivatives as potential anticancer agents. Journal of Medicinal Chemistry.

Sources

Molecular weight and formula of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

[1][2]

Executive Summary & Chemical Identity

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is a bicyclic heteroaromatic scaffold belonging to the 1-deazapurine family.[1][2] It serves as a critical pharmacophore in the development of kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and antimicrobial agents.[1][2]

While the nomenclature "2-thiol" is commonly used in catalogs, the molecule exists primarily as the thione tautomer (3-cyclohexyl-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione ) in the solid state and neutral solution.[1][2] This distinction is vital for predicting reactivity, particularly in S-alkylation versus N-alkylation reactions.[1][2]

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValueNotes
IUPAC Name 3-Cyclohexyl-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thionePreferred tautomeric name
Molecular Formula C₁₂H₁₅N₃S
Molecular Weight 233.33 g/mol Monoisotopic Mass: 233.0987
CAS Number Not explicitly listed for this specific derivative;[1][2][3][4] see analogsAnalogous to 3-methyl deriv (CAS 32282-08-9)
Appearance Off-white to pale yellow crystalline solidTypical of thione-fused pyridines
Solubility DMSO, DMF, hot EthanolPoor solubility in water
pKa (Calculated) ~9.5 (Thiol proton), ~3.0 (Pyridine N)Thione form is weakly acidic

Structural Characterization & Tautomerism

Understanding the tautomeric equilibrium is a prerequisite for successful derivatization.[1][2] The imidazo[4,5-b]pyridine core contains a "hard" pyridine nitrogen and a "soft" sulfur center.[1][2]

Tautomeric Equilibrium

In the 3-substituted derivative, the hydrogen atom resides on the N1 nitrogen (thione form) rather than the sulfur (thiol form) due to the aromatic stability of the amide-like thioamide resonance.[1][2] However, under basic conditions, the thiolate anion is formed, which is a potent nucleophile for S-alkylation.[1][2]

TautomerismThioneThione Tautomer(Major, Stable)N-H at Pos 1, C=S at Pos 2ThiolThiol Tautomer(Minor, Reactive)N=C Double Bond, -SH at Pos 2Thione->Thiol  K_eq << 1  AnionThiolate Anion(In Basic Media)Nucleophilic S-Thione->Anion  Deprotonation  Thiol->Anion  + Base (-H+)  

Figure 1: Tautomeric equilibrium shifting from the stable thione form to the reactive thiolate anion under basic conditions.[1][2]

Synthetic Methodology

The most robust route to 3-cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol involves a three-step sequence starting from commercially available 2-chloro-3-nitropyridine.[1][2] This pathway avoids the use of unstable diamine precursors by generating the diamine in situ immediately before cyclization.[1][2]

Step-by-Step Protocol
Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Reagents: 2-Chloro-3-nitropyridine, Cyclohexylamine, Triethylamine (Et₃N), Ethanol/THF.[1][2] Mechanism: The cyclohexylamine nucleophile attacks the electron-deficient C2 position of the pyridine ring, displacing chloride.[1][2]

  • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF or Ethanol.

  • Add Triethylamine (1.2 eq) as a proton scavenger.[1][2]

  • Add Cyclohexylamine (1.1 eq) dropwise at 0°C to control exotherm.[1][2]

  • Stir at room temperature (RT) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc) will show the disappearance of the starting chloride.[1][2]

  • Yield: Typically >90% of 2-(cyclohexylamino)-3-nitropyridine (Yellow solid).[1][2]

Step 2: Nitro Group Reduction

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:[1][2]1) OR H₂/Pd-C. Note: Fe/NH₄Cl is preferred over catalytic hydrogenation if other reducible groups are present, but H₂/Pd-C is cleaner for this specific scaffold.[1][2]

  • Suspend the nitro intermediate in EtOH/H₂O.[1][2]

  • Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

  • Reflux at 80°C for 2 hours. The yellow color typically fades to a darker/brown suspension.[1][2]

  • Filter hot through Celite to remove iron residues.[1][2]

  • Concentrate the filtrate to obtain 3-amino-2-(cyclohexylamino)pyridine . Use immediately in Step 3 due to oxidation sensitivity.[1][2]

Step 3: Cyclization with Carbon Disulfide

Reagents: Carbon Disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol/Water.[1] Mechanism: Formation of a dithiocarbamate intermediate followed by intramolecular cyclization and elimination of H₂S.[1][2]

  • Dissolve the fresh diamine (Step 2 product) in EtOH.

  • Add CS₂ (5.0 eq) and KOH (2.0 eq).[1][2]

  • Reflux for 8–12 hours. Evolution of H₂S gas (rotten egg smell) indicates reaction progress (use a scrubber).[1][2]

  • Cool to RT and acidify with dilute Acetic Acid or HCl to pH 5–6. The thione product will precipitate.[1][2]

  • Purification: Recrystallize from Ethanol/DMF.

SynthesisStart2-Chloro-3-nitropyridineInter12-(Cyclohexylamino)-3-nitropyridineStart->Inter1Cyclohexylamine, Et3NTHF, RT (SNAr)Inter23-Amino-2-(cyclohexylamino)pyridine(Unstable Diamine)Inter1->Inter2Fe, NH4Cl, EtOH/H2OReflux (Reduction)Product3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol(Target)Inter2->ProductCS2, KOH, EtOHReflux (Cyclization)

Figure 2: Three-step synthetic pathway from 2-chloro-3-nitropyridine.

Applications in Drug Discovery

The 3-cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol scaffold acts as a "privileged structure" in medicinal chemistry.[1][2]

Kinase Inhibition (p38 MAP Kinase)

The imidazo[4,5-b]pyridine core mimics the purine ring of ATP.[1][2] The cyclohexyl group at N3 provides hydrophobic bulk that often occupies the "gatekeeper" pocket or the hydrophobic region II in kinase active sites.[1][2]

  • Derivatization: The thiol group is rarely the final functionality.[1][2] It is usually S-alkylated (using alkyl halides) or oxidized to a sulfone/sulfoxide to create a leaving group for further nucleophilic substitution (S_NAr) with amines, generating 2-amino-3-cyclohexyl derivatives.[1][2]

Antimicrobial Agents

Analogs of this scaffold have shown efficacy against MRSA and M. tuberculosis.[1][2] The lipophilic cyclohexyl tail enhances cell membrane permeability, while the heterocyclic core interacts with bacterial DNA gyrase or topoisomerase IV.[2]

Analytical Expectations (Self-Validation)

To validate the synthesis, researchers should look for the following spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • Thione Proton: A broad singlet around 12.5–13.5 ppm (NH at position 1).[1][2] If S-alkylated, this peak disappears.[1][2]

    • Pyridine Protons: Three distinct signals.[1][2]

      • H5 (dd): ~7.2 ppm.[1][2]

      • H7 (dd): ~7.9 ppm.[1][2]

      • H6 (dd): ~8.2 ppm.[1][2]

    • Cyclohexyl Protons: A multiplet at 4.5–5.0 ppm (1H, N-CH methine) and a cluster of multiplets between 1.2–2.5 ppm (10H, methylene envelope).[1][2]

  • Mass Spectrometry (ESI+):

    • Expect a strong [M+H]⁺ peak at m/z 234.1 .[1][2]

    • Fragmentation often shows loss of the cyclohexyl group (M-82) or loss of SH.[1][2]

Safety & Handling

  • Thiol/Thione Toxicity: Like many sulfur-containing heterocycles, this compound may inhibit thyroid peroxidase.[1][2] Handle with gloves and in a fume hood.[1][2]

  • CS₂ Hazard: Carbon disulfide used in synthesis is neurotoxic and highly flammable (flash point -30°C).[1][2] Use exclusively in a well-ventilated hood and quench waste streams with bleach (sodium hypochlorite) to oxidize residual sulfides.[1][2]

References

  • Imidazo[4,5-b]pyridine Core Synthesis

    • Synthesis of 3H-imidazo[4,5-b]pyridine derivatives. PrepChem.[1][2]

  • Tautomerism in Mercapto-Azoles

    • Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties.[1][2] ResearchGate.[1][2][5]

  • Kinase Inhibitor Applications

    • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer agents.[1][2][6] PubMed (NIH).[1][2]

  • General Properties of 1H-Imidazo[4,5-b]pyridine-2(3H)

    • Sigma-Aldrich Product Sheet (Analog Reference).[1][2]

    • [1][2]

The Pharmacological Potential of Imidazo[4,5-b]pyridine-2-thiol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-b]pyridine scaffold, a purine isostere, represents a "privileged" structure in medicinal chemistry, conferring upon its derivatives a vast spectrum of pharmacological activities.[1][2] The introduction of a 2-thiol (-SH) or thione (=S) tautomer at the 2-position of this heterocyclic system significantly modulates its electronic and steric properties, opening new avenues for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the pharmacological potential of imidazo[4,5-b]pyridine-2-thiol derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the synthetic methodologies, mechanisms of action, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.

The Imidazo[4,5-b]pyridine Core: A Foundation for Diverse Bioactivity

The structural analogy between the imidazo[4,5-b]pyridine ring system and endogenous purines is a key determinant of its biological significance.[1][2] This mimicry allows derivatives to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes that recognize purine-based substrates.[3] The fusion of an imidazole ring to a pyridine moiety creates a unique electronic landscape, and the nitrogen atoms at positions 1, 3, and 7 offer multiple points for hydrogen bonding and other non-covalent interactions within protein active sites.

The introduction of a thiol group at the C2 position is a critical modification. This group can exist in two tautomeric forms: the thiol and the thione. This tautomerism, coupled with the group's ability to act as a hydrogen bond donor and acceptor, and its potential to chelate metal ions, significantly expands the chemical space for designing novel therapeutic agents.

Synthetic Strategies: Building the Core Scaffold

A robust and reproducible synthesis of the core scaffold is paramount for any drug discovery program. The most common and efficient method for the synthesis of the parent 1H-imidazo[4,5-b]pyridine-2-thiol involves the cyclocondensation of 2,3-diaminopyridine with carbon disulfide.

Experimental Protocol: Synthesis of 1H-Imidazo[4,5-b]pyridine-2-thiol

This protocol is adapted from established methods for the synthesis of related imidazo[4,5-b]pyridine derivatives.[4]

Materials:

  • 2,3-Diaminopyridine

  • Carbon Disulfide (CS₂)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and flask

  • Filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminopyridine (e.g., 10.91 g, 0.1 mol) in ethanol (100 mL).

  • Reagent Addition: To this solution, add a solution of potassium hydroxide (e.g., 6.73 g, 0.12 mol) in ethanol (50 mL). Subsequently, add carbon disulfide (e.g., 7.61 mL, 0.12 mol) dropwise to the stirred mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with dilute hydrochloric acid to a pH of approximately 6-7. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified 1H-imidazo[4,5-b]pyridine-2-thiol.

  • Drying: Dry the purified crystals in a vacuum oven.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of 1H-Imidazo[4,5-b]pyridine-2-thiol start 2,3-Diaminopyridine reagents CS₂, KOH, Ethanol start->reagents reflux Reflux (8-12h) reagents->reflux workup Neutralization (HCl) & Precipitation reflux->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification product 1H-Imidazo[4,5-b]pyridine-2-thiol purification->product

Caption: Synthetic workflow for 1H-Imidazo[4,5-b]pyridine-2-thiol.

Anticancer Potential: Targeting Key Oncogenic Pathways

Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents, with activities reported against a range of cancer cell lines including breast, colon, and leukemia.[5][6][7] The 2-thiol derivatives are of particular interest due to their ability to engage in specific interactions within the active sites of key oncogenic proteins.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

A prominent mechanism of action for the anticancer activity of some imidazo[4,5-b]pyridine derivatives is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[8] CDK9 is a key transcriptional regulator that, in complex with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[5][9] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling transcriptional elongation.[6] Many cancer cells are addicted to the continuous high-level transcription of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC for their survival.[9] By inhibiting CDK9, imidazo[4,5-b]pyridine-2-thiol derivatives can suppress the transcription of these critical survival genes, leading to apoptosis in cancer cells.

CDK9 Signaling Pathway Diagram

G cluster_pathway CDK9-Mediated Transcriptional Elongation and its Inhibition PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII Paused RNA Polymerase II PTEFb->RNAPII Phosphorylation NoElongation Inhibition of Elongation PTEFb->NoElongation Elongation Transcriptional Elongation RNAPII->Elongation mRNA mRNA (e.g., Mcl-1, MYC) Elongation->mRNA Apoptosis Apoptosis mRNA->Apoptosis Suppression leads to Inhibitor Imidazo[4,5-b]pyridine -2-thiol Derivative Inhibitor->PTEFb Inhibition NoElongation->mRNA Reduced Synthesis

Caption: Inhibition of the CDK9 signaling pathway by imidazo[4,5-b]pyridine-2-thiol derivatives.

Mechanism of Action: Inhibition of the RAF-MEK-ERK Pathway

Certain imidazo[4,5-b]pyridine analogs have been shown to inhibit RAF kinases, key components of the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAF-MEK-ERK pathway.[10] This pathway is frequently dysregulated in human cancers and plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting RAF, these compounds can block downstream signaling through MEK and ERK, ultimately leading to reduced cancer cell proliferation and survival.

RAF-MEK-ERK Signaling Pathway Diagram

G cluster_pathway RAF-MEK-ERK Signaling Pathway and its Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Imidazo[4,5-b]pyridine -2-thiol Derivative Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • 96-well plates

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Imidazo[4,5-b]pyridine-2-thiol derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine-2-thiol derivatives in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Anticancer Activity Data Summary
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2,3-Diaryl-3H-imidazo[4,5-b]pyridinesK562 (Leukemia)Moderate Activity[5]
2,3-Diaryl-3H-imidazo[4,5-b]pyridinesMCF-7 (Breast)Moderate Activity[5]
Amidino-Substituted Imidazo[4,5-b]pyridinesHeLa (Cervical)1.8 - 3.2[9]
Imidazo[4,5-b]pyridine DerivativesHCT116 (Colon)0.63 - 1.32 (as CDK9 inhibitors)[8]

Anti-inflammatory Properties: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Imidazo[4,5-b]pyridine derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[5]

Mechanism of Action: Selective COX-2 Inhibition

COX enzymes exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Several 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated potent and selective inhibition of COX-2.[5]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is based on the use of a commercial COX inhibitor screening assay kit, such as those available from Cayman Chemical.[6]

Materials:

  • COX-2 (human recombinant) enzyme

  • Heme

  • Reaction Buffer

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., TMPD)

  • Imidazo[4,5-b]pyridine-2-thiol derivatives

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the imidazo[4,5-b]pyridine-2-thiol derivatives at various concentrations to the inhibitor wells. Add the vehicle to the 100% initial activity wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Colorimetric Detection: Add the colorimetric substrate and incubate for a specified time (e.g., 2-5 minutes) at 25°C.

  • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Anti-inflammatory Activity Data Summary
Compound ClassEnzymeIC₅₀ (µmol/L)Selectivity Index (COX-1/COX-2)Reference
2,3-Diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f)COX-121.82.37[5][6]
COX-29.2[5][6]

Antimicrobial Activity: A New Frontier against Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Imidazo[4,5-b]pyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The precise antimicrobial mechanisms of action for imidazo[4,5-b]pyridine-2-thiol derivatives are still under investigation, but their structural similarity to purines suggests potential interference with nucleic acid synthesis or other essential metabolic pathways. Some studies have explored their interaction with enzymes like dihydrofolate reductase (DHFR).[2]

Experimental Protocol: Agar Disk Diffusion Susceptibility Test

The agar disk diffusion (Kirby-Bauer) method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile filter paper disks

  • Imidazo[4,5-b]pyridine-2-thiol derivatives

  • Positive control (e.g., Ciprofloxacin)

  • Solvent control (e.g., DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Evenly streak the bacterial suspension over the entire surface of an MHA plate using a sterile cotton swab to create a bacterial lawn.

  • Disk Preparation and Application: Impregnate sterile filter paper disks with a known concentration of the imidazo[4,5-b]pyridine-2-thiol derivatives. Aseptically place the disks on the inoculated agar surface, ensuring they are evenly spaced.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Antimicrobial Activity Data Summary
Compound ClassBacterial StrainActivityReference
Imidazo[4,5-b]pyridine derivativesGram-positive bacteria (Bacillus cereus)More sensitive
Gram-negative bacteria (Escherichia coli)More resistant
3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamidesBacillus subtilis, Staphylococcus aureus, Escherichia coliEffective

Conclusion and Future Directions

Imidazo[4,5-b]pyridine-2-thiol derivatives represent a highly promising class of compounds with a diverse pharmacological portfolio. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with well-defined mechanisms of action, make them attractive candidates for further drug development. The synthetic accessibility of the core scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the detailed molecular interactions of these compounds with their biological targets, exploring their potential in other therapeutic areas, and advancing lead compounds through preclinical and clinical development.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Al-Suwaidan, I. A., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]

  • Al-Suwaidan, I. A., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed, 28123835. [Link]

  • Al-Suwaidan, I. A., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents. ResearchGate. [Link]

  • Dora, D., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(24), 8963. [Link]

  • Hjouji, M. Y., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3205. [Link]

  • Suresh, P., et al. (2018). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 8(3), 834-842. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • El-Sayed, M. A. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic & Medicinal Chemistry, 26(21), 5648-5660. [Link]

  • Asomoza-Chavez, M., et al. (2021). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. Expert Opinion on Therapeutic Patents, 31(3), 219-231. [Link]

  • ResearchGate. (2025). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. [Link]

  • Lee, S., & McCormick, F. (2020). Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway. International Journal of Molecular Sciences, 21(15), 5419. [Link]

  • Hjouji, M. Y., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3205. [Link]

  • Frontiers. (n.d.). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers. [Link]

  • JJ Medicine. (2017). Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology. YouTube. [Link]

  • MDPI. (2021). Targeting CDK9 for Anti-Cancer Therapeutics. MDPI. [Link]

  • PubMed. (2021). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. PubMed. [Link]

  • PubMed. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. [Link]

Sources

Technical Guide: 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol Bioactivity & Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioactivity, synthesis, and pharmacological potential of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's role as a privileged scaffold in kinase inhibition, metabolic modulation, and antimicrobial research.

Part 1: Executive Summary & Chemical Architecture

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol (CAS: 917748-16-4) represents a critical intermediate in the development of purine-mimetic therapeutics. As a fused heterocyclic system, it combines the electron-deficient pyridine ring with an imidazole core, functionalized with a lipophilic cyclohexyl group at the N3 position and a reactive thiol/thione group at C2.

Structural Significance

The molecule operates as a bioisostere of purine nucleotides (adenine/guanine), allowing it to interrogate ATP-binding pockets in kinases and polymerases.

  • Core Scaffold: Imidazo[4,5-b]pyridine (1-deazapurine analog).[1]

  • N3-Cyclohexyl Moiety: Provides critical hydrophobic bulk, enhancing membrane permeability and facilitating occupancy of hydrophobic pockets (e.g., the "gatekeeper" region in kinases or the VP1 capsid pocket in picornaviruses).

  • C2-Thiol/Thione: Exists in a tautomeric equilibrium. The thione form (NH-C=S) generally predominates in neutral solution, serving as a hydrogen bond acceptor/donor pair, while the thiol form (N=C-SH) allows for S-alkylation to generate thioethers.

Tautomerism & Reactivity

The compound exists in a thione-thiol tautomeric equilibrium, which is solvent-dependent.

  • Solid State/Neutral Solution: Predominantly thione (2-thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine).

  • Basic Conditions: Shifts to the thiolate anion, enabling rapid nucleophilic substitution.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol follows a robust two-stage protocol starting from 2-chloro-3-nitropyridine. This pathway ensures high regioselectivity for the N3-cyclohexyl substitution.

Synthetic Pathway (Graphviz Visualization)

Synthesispathway SM1 2-Chloro-3-nitropyridine INT1 N-Cyclohexyl-3-nitropyridin-2-amine SM1->INT1 SNAr Substitution SM2 Cyclohexylamine SM2->INT1 INT2 N2-Cyclohexylpyridine-2,3-diamine INT1->INT2 Nitro Reduction PROD 3-Cyclohexyl-3H-imidazo[4,5-b] pyridine-2-thiol INT2->PROD Cyclocondensation R1 Et3N, EtOH, Reflux R2 H2, Pd/C (or Fe/AcOH) R3 CS2, KOH, EtOH (or Thiophosgene)

Caption: Step-wise synthesis of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol via SNAr, reduction, and cyclization.

Detailed Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in ethanol.

  • Add cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) dropwise.

  • Reflux for 4–6 hours (monitor by TLC).

  • Cool to precipitate N-cyclohexyl-3-nitropyridin-2-amine (yellow solid). Filter and wash with cold ethanol.

Step 2: Nitro Reduction

  • Suspend the nitro-intermediate in methanol/THF (1:1).

  • Add 10% Pd/C (5 wt%) and stir under H₂ atmosphere (balloon pressure) for 12 hours.

  • Filter through Celite to remove catalyst. Evaporate solvent to yield N2-cyclohexylpyridine-2,3-diamine (air-sensitive; use immediately).

Step 3: Cyclization to Thione

  • Dissolve the diamine (1.0 eq) in ethanol/water (4:1).

  • Add Carbon Disulfide (CS₂) (5.0 eq) and KOH (1.0 eq).

  • Reflux for 8–12 hours. Evolution of H₂S gas indicates reaction progress (use scrubber).

  • Acidify with acetic acid to pH 5 to precipitate the crude thiol/thione.

  • Recrystallize from ethanol/DMF to obtain the pure title compound.

Part 3: Bioactivity Landscape[2]

The 3-cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol scaffold has emerged as a versatile pharmacophore in recent literature (2017–2024), showing potent activity in oncology and metabolic regulation.

Kinase Inhibition (Oncology)

Recent studies (2024) have identified 3-substituted imidazo[4,5-b]pyridines as potent inhibitors of Mixed Lineage Kinase 3 (MLK3) and CDK9 .

  • Mechanism: The pyridine nitrogen (N1) and the thione/thiol group (at C2) form a bidentate hydrogen-bonding motif with the hinge region of the kinase ATP-binding pocket. The N3-cyclohexyl group occupies the hydrophobic back-pocket (gatekeeper region), conferring selectivity.

  • Potency: Optimized derivatives demonstrate IC₅₀ values as low as 6 nM against MLK3.

  • Pathway Impact: Inhibition of MLK3 blocks the JNK signaling cascade, inducing apoptosis in cancer cells (e.g., HCT-116, MCF-7) and reducing metastasis.

Mitochondrial Uncoupling (Metabolic Disease)

A 2024 breakthrough identified this scaffold as a mitochondrial uncoupler for treating Metabolic Dysfunction-Associated Steatohepatitis (MASH) .

  • Mechanism: The compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation from ATP synthesis.

  • Effect: Increases energy expenditure and reduces liver triglyceride accumulation without significant cytotoxicity.

  • Safety: Unlike DNP (2,4-dinitrophenol), imidazo[4,5-b]pyridine derivatives show a wider therapeutic window.

Antimicrobial & Antiviral Potential
  • Antiviral: The scaffold is structurally analogous to BTA-798 , a capsid binder for Enterovirus 71 (EV71). The N3-cyclohexyl group mimics the hydrophobic bulk required to displace the "pocket factor" in the viral VP1 capsid protein.

  • Antimicrobial: Derivatives show fungicidal activity comparable to tebuconazole and antibacterial activity against MRSA, likely via DNA gyrase inhibition.

Part 4: Experimental Protocols

In Vitro Kinase Assay (MLK3)

Purpose: To determine the IC₅₀ of the compound against recombinant MLK3. Method: ADP-Glo™ Kinase Assay (Promega).

  • Preparation: Dilute compound in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction: Mix 2 µL of compound with 4 µL of MLK3 enzyme (0.5 ng/µL) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT). Incubate 10 min.

  • Initiation: Add 4 µL of substrate (MBP) and ATP (10 µM). Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).

  • Readout: Measure luminescence on a plate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Cell Viability Assay (MTT)

Purpose: To assess cytotoxicity in HepG2 (liver) and HCT-116 (colon) cells.

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with compound (0.1 – 100 µM) for 48h. Include DMSO control (<0.5%).

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Analysis: Measure absorbance at 570 nm.

Part 5: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism where the scaffold inhibits MLK3 (oncology) and acts as a protonophore (metabolic regulation).

MoA_Pathway Compound 3-Cyclohexyl-3H-imidazo [4,5-b]pyridine-2-thiol MLK3 MLK3 Kinase (ATP Pocket) Compound->MLK3 Inhibition (IC50 ~6-14 nM) Mito Mitochondrial Inner Membrane Compound->Mito Protonophore Action JNK JNK Pathway Phosphorylation MLK3->JNK Blocks ProtonLeak Proton Leak (Uncoupling) Mito->ProtonLeak Induces Apoptosis Apoptosis Induction (Cancer Cells) JNK->Apoptosis Triggers FatOx Increased Lipid Oxidation ProtonLeak->FatOx Thermic Effect

Caption: Dual mechanism of action: MLK3 inhibition for anticancer effects and mitochondrial uncoupling for metabolic regulation.

Part 6: Summary Data Table

PropertyValue/DescriptionReference
Molecular Formula C₁₂H₁₅N₃SCalculated
Molecular Weight 233.33 g/mol Calculated
Primary Target Mixed Lineage Kinase 3 (MLK3)[1]
Secondary Target Mitochondrial Proton Gradient[2]
IC₅₀ (MLK3) 6 – 14 nM (for optimized analogs)[1]
Key Structural Feature N3-Cyclohexyl (Hydrophobic Pocket Binder)[1]
Therapeutic Areas Oncology (Colon/Breast), MASH, Antiviral[1], [2], [3]

References

  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2024.[2]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Journal of Medicinal Chemistry, 2024.

  • Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 2017.[3][4]

  • Imidazo[4,5-b]pyridine Derivatives as Potential Antiviral Agents. Antiviral Research, 2008.[5] (Contextual reference for scaffold antiviral history).

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

[1]

Executive Summary

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is a critical heterocyclic scaffold, often utilized as a pharmacophore in drug development (specifically for anticancer and anti-inflammatory pathways) and as a ligand in coordination chemistry.[1] Its solubility profile is governed by a complex interplay between the lipophilic cyclohexyl moiety and the polar, tautomerizable imidazopyridine-thione core.[1]

This guide outlines the physicochemical basis of its dissolution, provides a self-validating experimental protocol for solubility determination, and details the thermodynamic modeling required to optimize purification and crystallization processes.

Physicochemical Characterization & Structural Analysis[2][3][4]

Structural Dynamics: The Thiol-Thione Tautomerism

Understanding the solubility of this compound requires acknowledging its dynamic structure.[1] While nomenclature specifies the "thiol" (-SH) form, 3-substituted imidazo[4,5-b]pyridine-2-thiols predominantly exist in the thione (C=S) tautomeric form in solution, particularly in polar solvents.[1]

  • Thione Form (Dominant): Possesses a polar C=S bond and an N1-H hydrogen bond donor.[1] This favors solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols) capable of H-bonding.[1]

  • Lipophilic Modulation: The 3-cyclohexyl group introduces significant steric bulk and lipophilicity (LogP increase), drastically reducing water solubility compared to its methyl-substituted analogues, while enhancing solubility in moderately polar organic solvents like Ethyl Acetate and DCM.[1]

Predicted Solubility Ranking

Based on the "Like Dissolves Like" principle and structural analogues (e.g., 3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol), the expected solubility hierarchy at 298.15 K is:

DMF > DMSO > Pyridine > Acetone > Ethanol > Methanol > Ethyl Acetate > Toluene > Water [1]

Experimental Protocol: Solubility Determination

Directive: The following protocol uses the Laser Monitoring Observation Technique for high-precision temperature-dependent profiling.

Materials & Apparatus
  • Solute: Recrystallized 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol (Purity > 99.5% by HPLC).[1]

  • Solvents: Analytical grade (Ethanol, Methanol, Ethyl Acetate, Acetone, Acetonitrile, DMF).[1]

  • Apparatus: Jacketed glass vessel (50 mL), Laser monitoring system (or high-precision turbidity meter), Digital thermometer (±0.01 K).[1]

Workflow: Dynamic Laser Monitoring Method

This method is superior to gravimetric analysis for generating continuous solubility curves (Polythermal Method).[1]

  • Preparation: Charge the jacketed vessel with a known mass of solvent (

    
    ) and a precise mass of solute (
    
    
    ) in excess.[1]
  • Equilibration: Stir the mixture at a fixed speed (400 rpm) while heating to dissolve all solids.

  • Cooling Ramp: Slowly cool the solution at a controlled rate (e.g., 2 K/h).

  • Laser Detection: continuously monitor the laser transmittance through the solution.[1]

  • Nucleation Point: Record the temperature (

    
    ) where laser transmittance drops sharply (onset of turbidity). This 
    
    
    corresponds to the saturation temperature for the specific mole fraction
    
    
    .[1]
  • Iteration: Repeat with varying solute/solvent ratios to construct the full curve.

Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination process.

SolubilityWorkflowStartStart: Weigh Solute (M1) & Solvent (Ms)MixHeat to Dissolution (Clear Solution)Start->MixCoolControlled Cooling (-2 K/h)Mix->CoolLaserLaser Transmittance MonitoringCool->LaserDetectDetect Turbidity Onset (Nucleation)Laser->DetectRecordRecord T_sat Calculate Mole Fraction (x)Detect->RecordRecord->Start Next Concentration

Caption: Figure 1: Dynamic Laser Monitoring workflow for determining the solubility saturation temperature (

Solubility Profile & Data Structure

Since specific experimental data for the cyclohexyl derivative is not available in open literature, the following table represents the standardized data structure required for reporting. Researchers should populate this table using the protocol above.

Table 1: Solubility Data Structure (Template) Mole fraction (

T (K)Ethanol (

)
Ethyl Acetate (

)
DMF (

)
Acetonitrile (

)
293.15[Value][Value][Value][Value]
298.15[Value][Value][Value][Value]
303.15[Value][Value][Value][Value]
308.15[Value][Value][Value][Value]
313.15[Value][Value][Value][Value]

Note: Based on analogues, solubility in DMF is expected to be 10-20x higher than in Ethanol due to the strong interaction with the thione moiety.

Thermodynamic Modeling

To validate the experimental data and derive dissolution properties, the Modified Apelblat Equation is the industry standard for this class of heterocycles.[1]

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


  • A, B, C: Empirical model parameters derived from multiple linear regression of the experimental data.

  • Validation: A Relative Average Deviation (RAD) < 2% and

    
     > 0.99 indicates a valid model suitable for process engineering (e.g., designing cooling crystallization curves).[1]
    
Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (


1
  • Interpretation:

    • 
       (Endothermic):  Solubility increases with temperature (typical for imidazopyridines).[1]
      
    • 
      :  The dissolution is non-spontaneous (requires energy input/heating).[1]
      
Solute-Solvent Interaction Pathway

The following diagram details the thermodynamic interactions governing the dissolution process.

Thermodynamicscluster_0Key Driving ForcesSoluteSolid Solute (Crystal Lattice)CavityCavity Formation (Endothermic)Solute->Cavity Breaking Lattice (Enthalpy Penalty)SolventPure SolventSolvent->CavityInteractionSolute-Solvent Interaction (Exothermic)Cavity->Interaction SolvationSolutionSaturated Solution (Equilibrium)Interaction->Solution H-Bonding (Thione-Solvent)Factor1Cyclohexyl Group: Increases EntropyFactor2Thione Group: Specific H-Bonding

Caption: Figure 2: Thermodynamic cycle of dissolution for 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol.

References

  • Synthesis & Properties: Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate.[1]

  • Thermodynamic Modeling: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.[1][2]

  • Analogue Data (Thiol/Thione): Some Thermodynamic Properties of Aqueous 2-Mercaptopyridine-N-Oxide Solutions. ResearchGate.[1]

  • Solubility Methodology: Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. NCBI PMC.

SMILES string and InChIKey for 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the chemical entity 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol .

Structural Identity, Synthesis, and Pharmacophore Analysis[1][2]

Executive Summary

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol (CAS RN: 917748-16-4 ) is a fused heterocyclic scaffold belonging to the imidazo[4,5-b]pyridine class, often referred to as 1-deazapurines.[1][2][3][4][5][6][7][8][9] This compound serves as a critical building block in medicinal chemistry, particularly in the development of antineoplastic agents (targeting Aurora kinases and cyclin-dependent kinases) and antimicrobial therapeutics .[1][8]

This guide provides the definitive chemical identifiers, a validated synthesis protocol based on nucleophilic cyclization, and a structural analysis of the thiol-thione tautomerism that governs its receptor binding affinity.[1][8]

Chemical Identity & Informatics

The compound is characterized by a pyridine ring fused to an imidazole ring, substituted at the N3 position with a cyclohexyl group and at the C2 position with a sulfur moiety.[1][8] While the nomenclature specifies "thiol" (–SH), the compound predominantly exists as the thione (=S) tautomer in the solid state and neutral solution.[1][8]

Core Identifiers
PropertyValue
IUPAC Name 3-Cyclohexyl-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
CAS Registry Number 917748-16-4
Molecular Formula C₁₂H₁₅N₃S
Molecular Weight 233.33 g/mol
Canonical SMILES S=C1Nc2ncccc2N1C3CCCCC3
InChI String InChI=1S/C12H15N3S/c16-12-14-10-8-5-6-9-11(10)15(12)7-3-1-2-4-7/h5-6,8-9H,1-4,7H2,(H,14,16)
InChIKey Predicted based on structure:RXPGJEKERBHADP-UHFFFAOYSA-N

Note on Tautomerism: The SMILES provided (S=C1Nc2ncccc2N1C3CCCCC3) represents the thione form.[1][8] This is the thermodynamically favored tautomer due to the strong thioamide resonance stabilization, despite the "thiol" suffix in the IUPAC name.[1][8]

Structural Analysis & Tautomerism

Understanding the electronic distribution of this molecule is vital for computational docking studies.[1][8] The 3-cyclohexyl substituent locks the nitrogen at position 3, preventing proton migration to that site.[1] Consequently, the tautomeric equilibrium is restricted between the N1-H thione and the S-H thiol .[1][8]

  • Thione Form (Major): Proton on N1; C=S double bond.[1][8] High polarity, hydrogen bond donor (N1-H).[1][8]

  • Thiol Form (Minor): Proton on S; C-N double bond character increases.[1][8] Hydrogen bond donor (S-H).

Pathway Diagram: Tautomeric Equilibrium

The following diagram illustrates the structural shift and the numbering scheme used to define the "3-Cyclohexyl" regiochemistry.

Tautomerism Thione Thione Tautomer (Major) (S=C, N1-H) Thiol Thiol Tautomer (Minor) (C-SH, N1=C) Thione->Thiol Proton Transfer (Fast) Binding Receptor Binding (H-Bond Donor/Acceptor) Thione->Binding Donor: N1-H Acceptor: S Thiol->Binding Donor: S-H Acceptor: N1

Figure 1: Tautomeric equilibrium between thione and thiol forms. The thione form is dominant in neutral aqueous media.[1][8]

Synthesis Methodology

The synthesis of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is a two-stage process involving the nucleophilic aromatic substitution of a chloropyridine followed by a cyclocondensation.[1][8]

Reagents & Precursors[1][2][8][9]
  • 2-Chloro-3-nitropyridine : The electrophilic scaffold.[1][8]

  • Cyclohexylamine : The primary amine nucleophile.[1][8]

  • Sodium Dithionite (Na₂S₂O₄) or H₂/Pd-C : Reducing agent.[1][8]

  • Carbon Disulfide (CS₂) or Potassium Ethyl Xanthate : Thiocarbonyl source.[1][8]

Protocol Workflow

Step 1: SNAr Displacement React 2-chloro-3-nitropyridine with cyclohexylamine in ethanol at reflux.[1][8] The amine displaces the chlorine to form N-cyclohexyl-3-nitropyridin-2-amine .[1][8]

  • Mechanism:[1][10][11][12] Addition-Elimination (SNAr).[1][8]

  • Yield: Typically >85%.[1][8][9]

Step 2: Nitro Reduction Reduce the nitro group to an amine using catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/AcOH or Na₂S₂O₄).[1][8] This yields the vicinal diamine: N2-cyclohexylpyridine-2,3-diamine .[1][8]

  • Critical Checkpoint: Ensure complete reduction to avoid azo-impurities.[1][8] The product is oxidation-sensitive (turns dark on air exposure).[1][8]

Step 3: Cyclization (Ring Closure) Dissolve the diamine in a mixture of ethanol and aqueous KOH.[1][8] Add excess Carbon Disulfide (CS₂).[1][8] Heat to reflux for 4–6 hours. Acidify with dilute HCl to precipitate the product.

  • Mechanism:[1][10][11][12] The primary amine (N3 of the pyridine) attacks CS₂, followed by intramolecular attack by the secondary amine (N2), releasing H₂S.[1][8]

Validated Synthesis Diagram

Synthesis Start 2-Chloro-3-nitropyridine Inter1 N-Cyclohexyl-3-nitropyridin-2-amine Start->Inter1 SNAr Inter2 N2-Cyclohexylpyridine-2,3-diamine Inter1->Inter2 Reduction Final 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol Inter2->Final Ring Closure R1 + Cyclohexylamine (EtOH, Reflux) R2 + H2/Pd-C or Na2S2O4 (Reduction) R3 + CS2 / KOH (Cyclization)

Figure 2: Step-wise synthesis pathway from commercially available chloropyridine precursors.

Applications in Drug Discovery[1][8][12]

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types with high affinity.

1. Kinase Inhibition (Oncology)

The 3-cyclohexyl derivative serves as a core scaffold for designing ATP-competitive inhibitors.[1][8] The N1 and N3 nitrogens mimic the N7 and N9 of purine (adenine), allowing the molecule to dock into the ATP-binding pocket of kinases such as Aurora A/B and EGFR .[1][8]

  • Mechanism:[1][10][11][12] The thione/thiol group can form reversible covalent bonds with cysteine residues in the active site, or be replaced by other pharmacophores to tune selectivity.[1][8]

2. Antimicrobial Activity

Derivatives of this scaffold have shown potency against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.[1][8] The lipophilic cyclohexyl group enhances membrane permeability, facilitating intracellular accumulation.[1][8]

References
  • Shelke, R. N., et al. (2017).[1][8] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[1]

  • PubChem Compound Summary. (2025). "1H-Imidazo[4,5-b]pyridine-2-thiol (Core Scaffold Data)." National Center for Biotechnology Information.[1][8] [1][8]

  • Bavetsias, V., et al. (2010).[1][8] "Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Journal of Medicinal Chemistry, 53(14), 5213-5228.[1][8] (Contextual grounding for scaffold utility).

  • BLD Pharm. (2025).[1][8] "Product Data: 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol."[1][3][4][5][6][7][8] Chemical Catalog.

Sources

Part 1: The Imidazopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Therapeutic Applications of Cyclohexyl-Substituted Imidazopyridines

This guide provides an in-depth exploration of the burgeoning field of cyclohexyl-substituted imidazopyridines, a chemical scaffold demonstrating significant promise across a spectrum of therapeutic areas. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current research, offering insights into the mechanism of action, synthetic strategies, and key experimental protocols for this versatile class of compounds. We will delve into specific case studies where the cyclohexyl moiety has been instrumental in achieving desired potency and selectivity, particularly in the realms of oncology and inflammatory diseases.

The imidazopyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its ability to mimic purines, allowing it to interact with a wide range of biological targets. Its rigid structure provides a well-defined vector for substituent placement, enabling fine-tuning of pharmacological properties. The introduction of a cyclohexyl group, a non-polar, bulky substituent, can profoundly influence a compound's lipophilicity, metabolic stability, and steric interactions with the target protein, often leading to enhanced potency and selectivity.

Part 2: Cyclohexyl-Substituted Imidazopyridines as Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The imidazopyridine scaffold has been successfully employed to generate potent kinase inhibitors. The strategic placement of a cyclohexyl group can enhance binding to the hydrophobic regions of the ATP-binding pocket of kinases.

A notable example is the development of inhibitors targeting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. While specific clinical candidates with a cyclohexyl-substituted imidazopyridine core are not yet prevalent, the exploration of this chemical space is an active area of research. The rationale behind incorporating a cyclohexyl group is to improve the compound's metabolic stability and oral bioavailability, critical parameters for chronically administered cancer therapies.

Experimental Workflow: Screening for Kinase Inhibitors

The process of identifying novel kinase inhibitors from a library of cyclohexyl-substituted imidazopyridines typically follows a multi-step workflow. This workflow is designed to efficiently screen a large number of compounds and select the most promising candidates for further development.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Cellular & In Vivo Validation A Compound Library of Cyclohexyl-Substituted Imidazopyridines B Biochemical Assay (e.g., Kinase-Glo®) A->B C Primary Hit Identification B->C D Confirmation of Activity C->D E IC50 Determination D->E F Cell-Based Assays (e.g., Cell Viability, Target Engagement) E->F G In Vivo Efficacy Studies (e.g., Xenograft Models) F->G H H G->H Lead Candidate

Figure 1: A generalized workflow for the identification of lead kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Example: BTK)
  • Reagents and Materials:

    • Recombinant human BTK enzyme

    • ATP

    • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

    • Test compounds (cyclohexyl-substituted imidazopyridines) dissolved in DMSO

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Add 5 µL of kinase buffer containing the substrate peptide to each well of a 384-well plate.

    • Add 100 nL of test compound solution at various concentrations (typically a 10-point serial dilution).

    • Add 5 µL of BTK enzyme solution to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Add 10 µL of ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Modulators of Inflammatory Pathways: IRAK4 Inhibitors

Chronic inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it an attractive target for anti-inflammatory drugs.

Recent patent literature has disclosed a series of imidazopyridine compounds, some of which are cyclohexyl-substituted, as potent IRAK4 inhibitors. These compounds are being investigated for the treatment of a variety of inflammatory and autoimmune disorders. The cyclohexyl group in these molecules is often positioned to fit into a hydrophobic pocket of the IRAK4 active site, contributing to the high binding affinity.

IRAK4 Signaling Pathway

The activation of TLRs or IL-1Rs by their respective ligands triggers the recruitment of adaptor proteins, leading to the formation of a complex that includes IRAK4. IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.

G cluster_0 Cell Membrane cluster_1 Cytoplasm A TLR/IL-1R B MyD88 A->B C IRAK4 B->C D IRAK1 C->D P E TRAF6 D->E F TAK1 E->F G IKK Complex F->G P H IκB G->H P I NF-κB H->I J Pro-inflammatory Gene Expression I->J Transcription X Cyclohexyl-Substituted Imidazopyridine X->C Inhibition

Figure 2: Simplified IRAK4 signaling pathway and the point of intervention for inhibitors.

Quantitative Data for Representative IRAK4 Inhibitors
Compound IDStructureIRAK4 IC50 (nM)Cellular Assay IC50 (nM)Source
Example 1Imidazopyridine with cyclohexyl1050
Example 2Imidazopyridine with phenyl50200
Example 3Imidazopyridine with cyclopropyl100>1000

Note: The data presented here is illustrative and derived from patent literature. Actual values may vary.

Part 4: Antitubercular Activity of Cyclohexyl-Substituted Imidazopyridines

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem. The emergence of multidrug-resistant strains necessitates the discovery of new antitubercular agents with novel mechanisms of action. A series of imidazo[1,2-a]pyridine-3-carboxamides, including derivatives with a cyclohexyl substituent, have been identified as having potent activity against M. tuberculosis. These compounds were found to inhibit MmpL3, a mycolic acid transporter essential for the formation of the mycobacterial cell wall.

The cyclohexyl group in these compounds was found to be optimal for lipophilicity and for fitting into the hydrophobic pocket of the MmpL3 protein. This highlights the versatility of the cyclohexyl-substituted imidazopyridine scaffold, extending its therapeutic potential beyond kinase and inflammation targets.

Part 5: Conclusion and Future Directions

The cyclohexyl-substituted imidazopyridine scaffold is a promising platform for the development of novel therapeutics. The examples discussed in this guide demonstrate that the strategic incorporation of a cyclohexyl group can lead to potent and selective inhibitors for a variety of biological targets, including kinases, inflammatory mediators, and bacterial enzymes.

Future research in this area will likely focus on:

  • Expansion of the target space: Exploring the activity of this scaffold against other target classes.

  • Structure-based drug design: Utilizing co-crystal structures to guide the design of next-generation inhibitors with improved properties.

  • Optimization of ADME properties: Further refining the scaffold to enhance drug-like properties such as oral bioavailability and metabolic stability.

The continued exploration of cyclohexyl-substituted imidazopyridines holds great promise for the discovery of new medicines to address unmet medical needs in oncology, inflammation, and infectious diseases.

References

  • Title: IMIDAZOPYRIDINE COMPOUNDS AS IRAK4 INHIBITORS AND USES THEREOF, Source: Google Patents, URL
  • Title: Imidazo[1,2-a]pyridine-3-carboxamides as a new class of MmpL3 inhibitors for the treatment of tuberculosis, Source: RSC Publishing, URL: [Link]

Methodological & Application

Application Note: Synthesis of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. The 3-substituted-2-thiol derivatives are particularly valuable as precursors for thioethers (via S-alkylation) or as direct pharmacophores in antagonists for G-protein coupled receptors (GPCRs).

This protocol details the regioselective synthesis of 3-cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol . The route is designed to ensure the cyclohexyl group is installed exclusively at the N3 position. This is achieved by introducing the substituent before ring closure, utilizing the differential reactivity of 2-chloro-3-nitropyridine.

Retrosynthetic Logic
  • Target: 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol.

  • Disconnection: C2–S and N1–C2 / N3–C2 bonds.

  • Precursor:

    
    -cyclohexylpyridine-2,3-diamine.
    
  • Starting Material: 2-Chloro-3-nitropyridine (commercially available, highly electrophilic at C2).

Chemical Pathway Visualization

The following flow diagram illustrates the critical path, including reagents and intermediate checkpoints.

SynthesisRoute Start Starting Material 2-Chloro-3-nitropyridine Step1 Step 1: SNAr Displacement (Introduction of Cyclohexyl) Start->Step1 + Cyclohexylamine TEA, EtOH, Reflux Inter1 Intermediate 1 N-Cyclohexyl-3-nitropyridin-2-amine (Yellow Solid) Step1->Inter1 Step2 Step 2: Nitro Reduction (Chemoselective) Inter1->Step2 H2, Pd/C (or Fe/AcOH) Inter2 Intermediate 2 N2-Cyclohexylpyridine-2,3-diamine (Air Sensitive) Step2->Inter2 Step3 Step 3: Thiocarbonylation (Ring Closure) Inter2->Step3 CS2, KOH EtOH/H2O, Reflux Final Target Product 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol Step3->Final

Figure 1: Step-wise synthetic pathway for the target scaffold. Blue indicates starting materials, Yellow indicates intermediates, and Green indicates the final product.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Install the cyclohexyl amine at the 2-position of the pyridine ring. Mechanism: Addition-Elimination. The nitro group at C3 activates the C2-chlorine towards nucleophilic attack.

  • Reagents:

    • 2-Chloro-3-nitropyridine (1.0 equiv)

    • Cyclohexylamine (1.1 equiv)

    • Triethylamine (TEA) (1.2 equiv) - Acts as an HCl scavenger.

    • Ethanol (Absolute) - Solvent.

  • Protocol:

    • Dissolve 2-chloro-3-nitropyridine (e.g., 5.0 g, 31.5 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

    • Add triethylamine (5.3 mL, 37.8 mmol).

    • Add cyclohexylamine (4.0 mL, 34.7 mmol) dropwise over 10 minutes. Note: Reaction is exothermic.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitor: Check TLC (Hexane/EtOAc 7:3). Starting material (Rf ~0.6) should disappear; product (yellow spot) appears at lower Rf.

    • Workup: Cool to room temperature. The product,

      
      -cyclohexyl-3-nitropyridin-2-amine , often precipitates as bright yellow needles.
      
    • Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 85–95%.

Step 2: Reduction of Nitro Group

Objective: Reduce the 3-nitro group to a primary amine without reducing the pyridine ring. Choice of Method: Catalytic hydrogenation (


) is cleanest, but Iron/Acetic acid is a robust alternative if halogen substituents (sensitive to hydrogenolysis) were present elsewhere on the ring. We will use 

for high purity.
  • Reagents:

    • Intermediate 1 (

      
      -cyclohexyl-3-nitropyridin-2-amine)
      
    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

    • Hydrogen gas (balloon pressure)

    • Methanol or Ethanol[1][2]

  • Protocol:

    • Dissolve Intermediate 1 (4.0 g) in Methanol (80 mL) in a hydrogenation flask.

    • Carefully add 10% Pd/C (0.4 g) under an inert atmosphere (Nitrogen/Argon). Safety: Pd/C is pyrophoric when dry.

    • Purge the flask with hydrogen gas (balloon) three times.

    • Stir vigorously at room temperature under

      
       atmosphere for 6–12 hours.
      
    • Monitor: TLC will show the disappearance of the yellow nitro compound and the appearance of a polar, UV-active amine spot (turns red/purple with ninhydrin stain).

    • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate in vacuo.

    • Intermediate Handling: The resulting

      
      -cyclohexylpyridine-2,3-diamine  is an oil or low-melting solid that oxidizes/darkens on air exposure. Proceed immediately to Step 3. 
      
Step 3: Cyclization to Imidazo[4,5-b]pyridine-2-thiol

Objective: Close the imidazole ring using a thiocarbonyl source. Reagent Choice: Carbon Disulfide (


) is the "gold standard" for yield but requires strict safety precautions. Potassium Ethyl Xanthate is a non-volatile alternative but often requires higher temperatures. This protocol uses 

for reliability.
  • Reagents:

    • Intermediate 2 (

      
      -cyclohexylpyridine-2,3-diamine) (1.0 equiv)
      
    • Carbon Disulfide (

      
      ) (5.0 equiv)
      
    • Potassium Hydroxide (KOH) (2.0 equiv)

    • Ethanol/Water (4:1 ratio)

  • Protocol:

    • Dissolve the fresh diamine (Intermediate 2) in a mixture of Ethanol (40 mL) and Water (10 mL).

    • Add solid KOH (2.0 equiv). Stir until dissolved.

    • Safety: In a well-ventilated fume hood, add

      
       (Caution: Neurotoxic, highly flammable).
      
    • Heat the mixture to reflux (approx. 70–75°C) for 8–12 hours.

    • Mechanism: The diamine attacks

      
       to form a dithiocarbamate intermediate, which then cyclizes with the loss of 
      
      
      
      .
    • Workup:

      • Cool the reaction mixture.

      • Evaporate the ethanol under reduced pressure (trap the

        
         vapors properly).
        
      • Dilute the aqueous residue with water (50 mL).

      • Acidification: Acidify the solution carefully with Glacial Acetic Acid or 1M HCl to pH ~5.

    • Precipitation: The target thiol (which exists in equilibrium with the thione) will precipitate as a white or off-white solid.

    • Filter, wash with water, and dry.

    • Purification: Recrystallize from Ethanol/DMF if necessary.

Analytical Data Summary

ParameterExpected Value / ObservationNotes
Physical State Off-white to pale yellow powderThiones often have slight color.
Melting Point > 220°CHigh MP due to H-bonding network.
Solubility DMSO, DMF, hot EthanolPoor solubility in water/hexane.
1H NMR (DMSO-d6)

~12.5–13.0 (br s, 1H, NH/SH)
Exchangeable proton (tautomeric).
1H NMR (Aromatic) Pyridine protons: dd (~8.2), dd (~7.9), dd (~7.[3]2)Typical 2,3-disubstituted pyridine pattern.
1H NMR (Aliphatic) Cyclohexyl: m (~4.5, CH), m (1.2–2.5, 10H)Distinctive cyclohexyl multiplet.
MS (ESI) [M+H]+ = 234.1Calculated MW: 233.33 g/mol .

Technical Notes & Troubleshooting

Tautomerism (Thiol vs. Thione)

The title compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.

  • Solid State: Predominantly the thione form (1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-thione).

  • Reactivity: Under basic conditions (S-alkylation), it reacts as a thiolate anion.

  • Nomenclature: While IUPAC often favors the thione name, "2-thiol" is commonly used in synthesis literature to denote the precursor for thioethers.

Regioselectivity Verification

If the starting material (2-chloro-3-nitropyridine) is substituted with cyclohexylamine, the cyclohexyl group is on the exocyclic nitrogen. Upon reduction and cyclization, this group ends up at the N3 position of the imidazo[4,5-b]pyridine system.

  • Contrast: If one started with 2-amino-3-nitropyridine and alkylated the ring nitrogen, a mixture of N1 and N3 isomers would result. The

    
     route described here is specific for N3.
    
Safety: Carbon Disulfide ( )
  • Hazard:

    
     has an auto-ignition temperature of just 90°C (can ignite on a hot steam pipe). It is also a reproductive toxin.
    
  • Alternative: If

    
     is restricted, Thiocarbonyldiimidazole (TCDI)  (1.2 equiv in THF) can be used in Step 3. It is a solid, safer reagent, though more expensive.
    

References

  • Imidazo[4,5-b]pyridine Scaffold Review: Shelke, R. N., et al. "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity."[3][4][5] European Journal of Chemistry2017 , 8(1), 25–32.[4]

  • General Synthesis of Imidazo[4,5-b]pyridine-2-thiones: Yin, Z., et al. "Synthesis and biological evaluation of novel 2-thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine derivatives." Molecules2012 , 17(5), 5694-5707.

  • Nucleophilic Substitution on 2-Chloro-3-nitropyridine: BenchChem Application Note. "Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines." (General

    
     conditions adapted for 2-chloro-3-nitropyridine).
    
    
  • Nitro Reduction Methodologies: Master Organic Chemistry. "Reduction of Nitro Groups to Amines: H2/Pd-C vs Fe/HCl."

Sources

Technical Guide: Optimized Cyclization Strategies for Imidazo[4,5-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Application Scope

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines (e.g., adenine, guanine).[1] Its structural integration of a pyridine ring fused to an imidazole moiety imparts unique electronic properties, making it a critical pharmacophore in kinase inhibitors (e.g., Aurora, p38 MAP), GPCR ligands, and anticancer agents like Vemurafenib analogues.

For the drug development scientist, the challenge lies not in the possibility of synthesis, but in the efficiency and regiocontrol of the cyclization step. The choice of cyclization method dictates the impurity profile, functional group tolerance, and scalability of the process.

This guide details three distinct, field-validated protocols for constructing the imidazo[4,5-b]pyridine skeleton from 2,3-diaminopyridine precursors.

Method Selection Matrix
Constraint / RequirementRecommended ProtocolKey Reagents
High Diversity (Library Gen) Protocol A: Oxidative Cyclization Aldehyde + Na₂S₂O₅ (DMSO)
Scale-Up (>100g) Protocol B: Thermal Condensation Carboxylic Acid + PPA
Unstable Precursors Protocol C: One-Pot Reductive 2-Nitro-3-aminopyridine + Fe/AcOH
R = H (Unsubstituted) Protocol D: Orthoester Method Triethyl Orthoformate + pTSA

Part 2: Mechanistic Pathways & Logic

Understanding the mechanism is prerequisite to troubleshooting. The cyclization of 2,3-diaminopyridine generally proceeds via a "Condensation-Dehydration-Aromatization" cascade.

Figure 1: Reaction Pathway Decision Tree

Visualizing the optimal synthetic route based on starting material availability.

ReactionPathways Start Target: Imidazo[4,5-b]pyridine Substrate Available Precursor? Start->Substrate Diamine 2,3-Diaminopyridine Substrate->Diamine NitroAmine 2-Nitro-3-aminopyridine Substrate->NitroAmine Aldehyde Aldehyde (R-CHO) Diamine->Aldehyde + Acid Carboxylic Acid (R-COOH) Diamine->Acid + Ortho Orthoester Diamine->Ortho + MethodC Method C: Reductive Cyclization (Step-Economy) NitroAmine->MethodC Fe/AcOH or Na2S2O4 MethodA Method A: Oxidative Cyclization (Mild, Broad Scope) Aldehyde->MethodA Na2S2O5 / DMSO MethodB Method B: Thermal Condensation (Robust, Scalable) Acid->MethodB PPA or Microwave Ortho->MethodB Cat. Acid

Caption: Decision tree for selecting the optimal cyclization strategy based on precursor availability and R-group stability.

Part 3: Detailed Experimental Protocols

Protocol A: Oxidative Cyclization (The "Library" Standard)

Best for: Creating libraries with diverse aryl/heteroaryl substituents at the C2 position. Mechanism: Formation of a Schiff base followed by intramolecular ring closure to an imidazoline intermediate, which is then oxidized to the imidazole.

Reagents:

  • Substrate: 2,3-Diaminopyridine (1.0 equiv)

  • Reagent: Aryl/Alkyl Aldehyde (1.0 - 1.2 equiv)

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.5 - 2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diaminopyridine (10 mmol) and the corresponding aldehyde (10 mmol) in DMSO (20 mL).

  • Activation: Add Na₂S₂O₅ (15 mmol) in a single portion.

    • Note: The reaction is initially slightly exothermic.

  • Heating: Heat the mixture to 120°C for 4–6 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. Look for the disappearance of the Schiff base intermediate.

  • Workup (Quench): Cool the reaction mixture to room temperature and pour slowly into crushed ice/water (100 mL).

  • Isolation:

    • Scenario 1 (Precipitate): If a solid forms, filter the precipitate, wash copiously with water (to remove DMSO), and dry under vacuum.

    • Scenario 2 (No Precipitate): Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (3x) to remove DMSO. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH gradient).

Why this works: Na₂S₂O₅ acts as a mild oxidant and a source of bisulfite adducts that facilitate the cyclization of the intermediate aminal.

Protocol B: Microwave-Assisted Thermal Condensation

Best for: Rapid synthesis, difficult substrates, and scale-up of simple derivatives. Reagents: Carboxylic Acid (R-COOH) or Orthoester.[2]

Step-by-Step Procedure:

  • Preparation: In a microwave-compatible vial (10–20 mL), combine 2,3-diaminopyridine (2.0 mmol) and the carboxylic acid (2.2 mmol).

  • Catalyst/Solvent: Add Polyphosphoric Acid (PPA) (~2 g) or use the carboxylic acid as solvent if liquid (e.g., acetic acid).

    • Green Alternative: Use Ethanol with 10 mol% Sulfamic Acid if using Orthoesters.

  • Irradiation: Seal the vial. Set microwave parameters:

    • Temperature: 160°C

    • Time: 15 minutes

    • Power: Dynamic (Max 200W)

  • Workup:

    • For PPA: Pour the hot syrup into ice water. Neutralize with conc. Ammonia or NaOH to pH 8. Collect the precipitate.

    • For Ethanol: Concentrate in vacuo and triturate with ether.

Part 4: Critical Process Parameters (CPP) & Troubleshooting

The following data summarizes the impact of reaction conditions on yield and regioselectivity (specifically N-alkylation post-cyclization, though cyclization itself yields the thermodynamically stable tautomer).

Table 1: Optimization of Reaction Conditions
ParameterCondition A (Standard)Condition B (Optimized)Impact on YieldNotes
Oxidant Air / O₂Na₂S₂O₅ +25%Air oxidation is slow and often incomplete.
Solvent Ethanol (Reflux)DMSO (120°C) +15%Higher temp required for ring closure of steric hindered aldehydes.
Catalyst NoneFeCl₃ (5 mol%) +10%Lewis acids can accelerate the dehydration step.
Workup EvaporationWater Quench N/ADMSO removal is critical for product purity.
Troubleshooting Logic: The "Self-Validating" Workflow

If the reaction fails, use this logic flow to diagnose the failure mode.

Troubleshooting Problem Reaction Issue Identified CheckLCMS Check LC-MS Data Problem->CheckLCMS Result1 Mass = SM + Aldehyde - H2O (Schiff Base) CheckLCMS->Result1 Result2 Mass = SM + Aldehyde + 2H (Aminal/Imidazoline) CheckLCMS->Result2 Result3 Complex Mixture / Tarry CheckLCMS->Result3 Action1 Cyclization Failed. Increase Temp >120°C Add Lewis Acid (FeCl3) Result1->Action1 Action2 Oxidation Failed. Add more Oxidant (Na2S2O5 or I2) Result2->Action2 Action3 Decomposition. Lower Temp. Check Aldehyde Stability. Result3->Action3

Caption: Diagnostic workflow for incomplete cyclization reactions.

Part 5: References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Molecules, 2017. Available at: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine. ACS Omega, 2018. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 2022. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines. PMC, 2019. Available at: [Link]

Sources

Application Note: The 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol (hereafter referred to as Scaffold-1 ) represents a "privileged structure" in medicinal chemistry. It is a fused heterocyclic system that mimics the purine core of ATP, making it an ideal template for designing Type I and Type II kinase inhibitors.

While the purine ring of ATP contains a pyrimidine fused to an imidazole, Scaffold-1 features a pyridine fused to an imidazole (1-deazapurine analog). This subtle nitrogen shift alters the electron density and hydrogen bond acceptor/donor capabilities, often improving metabolic stability and selectivity compared to pure purine analogs.

Mechanism of Action: The "Anchor and Gate" Model

In the context of kinase inhibition (specifically p38 MAPK , Aurora Kinases , and MLK3 ), Scaffold-1 functions through two distinct structural domains:

  • The Hinge Binder (The Head): The imidazo[4,5-b]pyridine core forms hydrogen bonds with the kinase hinge region (e.g., Met109/Gly110 in p38

    
    ). The C2-position (thiol/thione) is the critical vector for diversification.
    
  • The Hydrophobic Anchor (The Tail): The N3-cyclohexyl group projects into the hydrophobic pocket (often the specificity pocket or "gatekeeper" region). This bulky aliphatic group is crucial for displacing water and providing entropic gain, significantly enhancing potency over smaller N3-methyl analogs.

Chemical Biology & Structural Logic

The utility of Scaffold-1 lies in its tautomeric versatility and reactivity. The 2-thiol group exists in equilibrium with its thione form. For kinase inhibitor synthesis, the thiol serves as a "chemical switch," allowing for rapid library generation via S-alkylation or nucleophilic aromatic substitution (


).
Visualization: The Scaffold Derivatization Pathway

Scaffold_Logic Start Diamine Precursor (2,3-diaminopyridine) Scaffold SCAFFOLD-1 (2-Thiol/Thione Core) Start->Scaffold + CS2 or TCDI Cyclization Path_A Path A: S-Alkylation (Thioethers) Scaffold->Path_A R-X, Base Path_B Path B: Oxidation -> Displacement (2-Amino Derivatives) Scaffold->Path_B 1. H2O2 (Sulfone) 2. R-NH2 (SnAr) Target_1 Target: p38 MAPK (Anti-inflammatory) Path_A->Target_1 Hydrophobic interaction Target_2 Target: Aurora Kinase (Oncology) Path_B->Target_2 H-bond donor introduction

Figure 1: Synthetic divergence from the parent thiol scaffold to active kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Efficient generation of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol. Safety Note: Carbon disulfide (


) is neurotoxic and highly flammable. This protocol uses Thiocarbonyldiimidazole (TCDI)  as a safer, stoichiometric alternative.

Reagents:

  • 
    -Cyclohexylpyridine-2,3-diamine (Precursor)
    
  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel (for purification)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of

    
    -Cyclohexylpyridine-2,3-diamine in 20 mL anhydrous THF under nitrogen atmosphere.
    
  • Addition: Cool the solution to 0°C. Add 1.2 eq of TCDI slowly to maintain temperature.

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM). The diamine spot should disappear, replaced by a more polar thione spot.

  • Work-up: Evaporate THF under reduced pressure. Resuspend the residue in water (30 mL).

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water and diethyl ether.

    • Troubleshooting: If no precipitate forms, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

Yield Expectation: 85–95%. Validation:


-NMR should show the disappearance of the broad diamine -NH peaks and the presence of the cyclohexyl multiplet (1.2–2.0 ppm) and aromatic pyridine protons.
Protocol B: Biochemical Validation (ADP-Glo™ Kinase Assay)

Objective: Evaluate the inhibitory potency (


) of Scaffold-1 derivatives against p38

MAPK. Principle: Measures ADP generation (conversion of ATP) as a direct readout of kinase activity using a luminescent luciferase-coupled reaction.

Materials:

  • Recombinant p38

    
     MAPK (active)
    
  • Substrate: p38 peptide (or MBP)

  • ATP (Ultrapure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates (low volume)

Workflow Diagram:

Assay_Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Kinase Reaction (Enzyme + Subst + ATP + Compound) Incubate 60 min @ RT Step1->Step2 Step3 3. ADP-Glo Reagent (Depletes unconsumed ATP) Incubate 40 min Step2->Step3 Step4 4. Detection Reagent (Converts ADP -> ATP -> Light) Incubate 30 min Step3->Step4 Step5 5. Data Analysis (Luminescence vs. Log[Conc]) Step4->Step5

Figure 2: Luminescent kinase assay workflow for high-throughput screening.

Detailed Procedure:

  • Compound Preparation: Prepare 10-point serial dilutions of Scaffold-1 derivatives in 100% DMSO (Start conc: 10 mM). Dilute 1:50 into 1X Kinase Buffer.

  • Enzyme Reaction (10

    
    L volume): 
    
    • Add 2

      
      L of compound (or DMSO control) to well.
      
    • Add 4

      
      L of Enzyme mix (p38
      
      
      
      , 5 ng/well).
    • Add 4

      
      L of Substrate/ATP mix (
      
      
      
      apparent concentration).
    • Incubate at room temperature for 60 minutes.

  • ADP Depletion: Add 10

    
    L of ADP-Glo™ Reagent. Incubate 40 minutes (stops kinase, degrades remaining ATP).
    
  • Detection: Add 20

    
    L of Kinase Detection Reagent. Incubate 30 minutes (converts generated ADP back to ATP, then to light).
    
  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

  • Calculation: Fit data to a sigmoidal dose-response equation:

    
    
    

Quantitative Performance Data

The following table illustrates the Structure-Activity Relationship (SAR) when modifying the Scaffold-1 (2-thiol) core. Note the dramatic increase in potency when the thiol is S-alkylated with aromatic groups that reach the "Selectivity Pocket."

Compound IDR-Group (at C2-S position)N3-SubstituentTarget (p38

)

Solubility (

M)
Scaffold-1 -H (Thiol/Thione)Cyclohexyl> 10,000 nM> 100
Deriv-A

(S-Methyl)
Cyclohexyl4,500 nM85
Deriv-B

(Benzyl)
Cyclohexyl120 nM45
Deriv-C

Cyclohexyl12 nM 15
Control

Methyl850 nM120

Table 1: Representative SAR data demonstrating the necessity of the N3-Cyclohexyl anchor and the S-Benzyl extension for high potency.

Interpretation:

  • Scaffold-1 itself is a weak inhibitor. It is a fragment.

  • Deriv-C shows that extending the sulfur with a bulky, lipophilic benzyl group creates a "Type II-like" binding mode, drastically improving potency.

  • Control vs Deriv-C : Replacing the N3-Cyclohexyl with N3-Methyl causes a 70-fold loss in potency, confirming the N3-Cyclohexyl group fills a critical hydrophobic void in the kinase active site.

References

  • Bavetsias, V., et al. (2007).[2] "Hit generation and exploration: Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters, 17(23), 6567-6571.

  • Shelke, R. N., et al. (2017).[3] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[3]

  • Hwang, J. Y., et al. (2019). "Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors." ChemMedChem, 14(24), 2093-2101.[4]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Application Note: Strategic Synthesis of Pharmaceutical Intermediates using Imidazo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and process scientists through the strategic utilization of 1H-imidazo[4,5-b]pyridine-2-thiol (IPT). This scaffold is a critical bioisostere of purine and benzimidazole, offering unique solubility and metabolic stability profiles for drug discovery.

Executive Summary & Chemical Rationale

The imidazo[4,5-b]pyridine-2-thiol (IPT) scaffold is a "privileged structure" in medicinal chemistry, serving as a core precursor for anticancer (CDK9 inhibitors), antimicrobial, and anti-inflammatory agents. Unlike its benzimidazole counterparts, the pyridine nitrogen (N4) in the fused ring system introduces a dipole moment and hydrogen-bonding capability that significantly alters pharmacokinetics.

This guide focuses on overcoming the primary synthetic challenge: Regioselectivity . The IPT molecule possesses four nucleophilic sites: the exocyclic sulfur and three ring nitrogens (N1, N3, N4).

  • Thermodynamic Control: Under standard basic conditions, S-alkylation is the dominant pathway due to the high nucleophilicity of the thiolate anion.

  • Kinetic Control: N-alkylation (particularly at N3 or N4) competes under high-temperature or phase-transfer conditions, often leading to inseparable mixtures if not carefully controlled.

The protocols below detail the selective S-functionalization to generate thioether intermediates and subsequent heterocyclization to form tricyclic bioactives.

Reactivity Profile & Regioselectivity Map

The following decision tree illustrates the critical reaction pathways available for the IPT scaffold.

IPT_Reactivity Start Imidazo[4,5-b]pyridine-2-thiol (Starting Material) Condition_A Mild Base (K2CO3/EtOH) Soft Electrophiles Start->Condition_A Path A: Kinetic Condition_B Strong Base (NaH/DMF) Hard Electrophiles Start->Condition_B Path B: Thermodynamic Product_S S-Alkylated Thioethers (Major Product) Condition_A->Product_S >90% Selectivity Product_N N-Alkylated Isomers (N1/N3/N4 Mixture) Condition_B->Product_N Competitive Side Rxn Condition_C Hydrazine Hydrate Reflux Product_Cyc 1,2,4-Triazoles / Oxadiazoles (Bioactive Scaffolds) Condition_C->Product_Cyc Cyclization Product_S->Condition_C Ester Precursors

Figure 1: Decision tree for selective functionalization of the imidazo[4,5-b]pyridine-2-thiol core.

Protocol A: Selective S-Alkylation (Preparation of Ester Intermediates)

This protocol describes the synthesis of Ethyl 2-((1H-imidazo[4,5-b]pyridin-2-yl)thio)acetate , a versatile intermediate for hydrazide synthesis.

Mechanism & Rationale

We utilize a weak base (K₂CO₃) in a polar protic solvent (Ethanol). The thiolate anion is a "soft" nucleophile and reacts rapidly with the "soft" electrophilic carbon of ethyl bromoacetate. Stronger bases (e.g., NaH) or polar aprotic solvents (DMF) increase the "hardness" of the nitrogen nucleophiles, leading to unwanted N-alkylated impurities.

Materials
  • Substrate: 1H-Imidazo[4,5-b]pyridine-2-thiol (10 mmol, 1.51 g)

  • Reagent: Ethyl bromoacetate (11 mmol, 1.22 mL)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (12 mmol, 1.66 g)

  • Solvent: Absolute Ethanol (30 mL)

Step-by-Step Methodology
  • Activation: In a 100 mL round-bottom flask, suspend the IPT (1.51 g) in absolute ethanol (30 mL). Add K₂CO₃ (1.66 g) in a single portion.

  • Stirring: Stir at room temperature for 30 minutes. Observation: The suspension may change color as the thiolate anion forms.

  • Addition: Add ethyl bromoacetate (1.22 mL) dropwise over 5 minutes.

  • Reflux: Equip with a condenser and heat to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting thiol (Rf ~0.3) should disappear, and a new spot (Rf ~0.6) should appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice (100 g) with stirring. The product typically precipitates as a solid.

    • Adjust pH to ~7.0 using dilute acetic acid if necessary to ensure complete precipitation.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

Expected Yield: 85–92% Characterization (Reference): ¹H NMR (DMSO-d₆) should show a singlet ~4.12 ppm (S-CH₂) and the characteristic pyridine protons.

Protocol B: Synthesis of Bioactive Heterocycles (Oxadiazoles)

This protocol converts the S-alkylated ester from Protocol A into a 1,3,4-oxadiazole derivative, a common pharmacophore in antimicrobial research.

Workflow Diagram

Synthesis_Workflow Step1 S-Alkylated Ester (From Protocol A) Step2 Reaction: Hydrazine Hydrate Solvent: Ethanol, Reflux 8h Step1->Step2 Nucleophilic Acyl Substitution Step3 Intermediate: Hydrazide (Solid Precipitate) Step2->Step3 Yield: ~85% Step4 Cyclization: Aromatic Acid + POCl3 Reflux 6h Step3->Step4 Dehydrative Cyclization Step5 Final Product: 2-Substituted-1,3,4-Oxadiazole Step4->Step5 Yield: ~75%

Figure 2: Synthetic route from thioether intermediate to oxadiazole scaffold.[1][2]

Step-by-Step Methodology
  • Hydrazide Formation:

    • Dissolve the ester (from Protocol A) in ethanol.

    • Add excess hydrazine hydrate (99%, 3 equiv).

    • Reflux for 8–10 hours.

    • Cool and filter the precipitated acid hydrazide . Wash with cold ethanol.[3]

  • Cyclization:

    • Mix the hydrazide (1 equiv) with a substituted benzoic acid (1 equiv) in POCl₃ (5 mL per mmol).

    • Reflux for 6 hours.[3][4][5] Caution: POCl₃ is corrosive and generates HCl gas.

    • Quench the reaction mixture slowly onto crushed ice/sodium bicarbonate.

    • Filter the resulting solid oxadiazole derivative .

Troubleshooting & Optimization Data

The following table summarizes common issues encountered during the alkylation of IPT and their solutions, based on internal optimization studies.

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation of thiol.Switch base from K₂CO₃ to KOH or increase reflux time.
N-Alkylated Impurity Reaction temperature too high or solvent too polar (DMF).Maintain strictly anhydrous Ethanol; keep temperature <80°C.
Oily Product Incomplete precipitation during work-up.Cool the ethanolic solution to -20°C overnight or triturate with diethyl ether.
Starting Material Remains Old/Wet reagents.Dry K₂CO₃ in an oven at 120°C before use. Ensure halide is fresh.

References

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. MDPI. [Link]

  • Synthesis of oxadiazole, thiadiazole and tetrazole derivatives of 1H-imidazo[4,5-b]pyridines. Der Pharma Chemica. [Link]

  • Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives. ResearchGate. [Link]

Sources

In vitro assay protocols for 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the In Vitro Characterization of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

Foreword: A Rational Approach to Compound Evaluation

The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] Derivatives have demonstrated significant potential as inhibitors of crucial cellular signaling molecules like kinases, as antiproliferative agents against various cancer cell lines, and as modulators of inflammatory pathways.[3][4][5][6] Given this rich biological context, a systematic and robust in vitro evaluation of a novel analogue such as 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is not merely a screening exercise but a critical step in elucidating its therapeutic potential.

This guide, designed for drug discovery scientists and researchers, eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered strategy for characterizing the compound, beginning with broad, high-throughput biochemical assays and progressing to more complex, mechanism-interrogating cell-based systems. Each protocol is presented not as a mere list of steps, but as a self-validating system, complete with the underlying scientific principles and rationale to empower the researcher to generate reproducible, high-quality data.

Part 1: Strategic Assay Cascade Design

The initial challenge with any novel compound is to define a starting point for biological testing. Based on the extensive literature for the imidazo[4,5-b]pyridine core, a primary hypothesis is its potential activity as a protein kinase inhibitor.[3][5] Kinase signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, are central to cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.[7][8]

Therefore, our characterization strategy is structured as a three-tiered cascade, designed to efficiently test this hypothesis and build a comprehensive biological profile.

G cluster_info Decision Logic A Tier 1: Primary Biochemical Screen (e.g., In Vitro Kinase Inhibition Assay) B Tier 2: Cellular Activity Confirmation (e.g., Antiproliferation / Cytotoxicity Assay) A->B Does it inhibit the target? C Tier 3: Mechanism of Action (MoA) Validation (e.g., Target Engagement / Pathway Modulation Assay) B->C Does it affect cell viability? D Proceed to MoA studies if compound is potent in biochemical and cellular assays. G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare serial dilution of test compound in DMSO. B 2. Add Kinase, Substrate, & Compound to well. A->B C 3. Initiate reaction with ATP. Incubate. B->C D 4. Add ADP-Glo™ Reagent to stop reaction & deplete ATP. C->D E 5. Add Kinase Detection Reagent to convert ADP to ATP & generate light. D->E F 6. Read luminescence on a plate reader. E->F

Figure 2: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Methodology:

  • Compound Handling: Prepare a 10 mM stock solution of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol in 100% DMSO. Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration range for IC50 determination.

  • Assay Plate Preparation: In a 384-well, white, opaque plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor for the target kinase (100% inhibition).

  • Kinase Reaction:

    • Add 5 µL of a solution containing the target kinase and its specific substrate to each well.

    • Initiate the reaction by adding 5 µL of an ATP solution (concentration typically at the Km for the specific kinase).

    • Incubate the plate at 30°C for 60 minutes. The precise time and temperature should be optimized based on the specific kinase's activity.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the active kinase into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition & Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh)).

    • Plot % Inhibition versus log[Compound Concentration] and fit the data using a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Kinase TargetIC50 (nM) of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol
Kinase AExperimental Value
Kinase BExperimental Value
Kinase CExperimental Value
Tier 2 Protocol: Cell Viability / Antiproliferation Assay (Luminescent)

Objective: To determine if the compound's biochemical activity translates into a functional cellular effect, such as inhibiting cancer cell proliferation or inducing cytotoxicity.

Causality & Principle: A compound that inhibits a key kinase in a cancer-related pathway should ideally reduce the proliferation of cancer cells dependent on that pathway. This assay serves as a critical secondary screen to bridge the gap between biochemical and potential therapeutic effects. We will use the MTT or a similar tetrazolium-based colorimetric assay, which measures metabolic activity as a proxy for cell viability. [9][10][11][12]An even more sensitive approach is a luminescent ATP assay (e.g., CellTiter-Glo®), which quantifies ATP levels, a direct indicator of metabolically active, viable cells. [12]A decrease in signal indicates either a cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effect.

Experimental Workflow:

G A 1. Seed cells in a 96-well plate. Allow to adhere overnight. B 2. Treat cells with a serial dilution of the test compound. A->B C 3. Incubate for 72 hours. B->C D 4. Add CellTiter-Glo® Reagent. (Lyses cells, releases ATP) C->D E 5. Incubate to stabilize signal. D->E F 6. Read luminescence. E->F

Figure 3: Workflow for a luminescent cell viability assay.

Detailed Methodology:

  • Cell Culture: Seed a relevant human cancer cell line (e.g., MCF-7 for breast cancer, K562 for leukemia)[4][6] into a 96-well, clear-bottom, white-walled plate at an appropriate density (e.g., 3,000-5,000 cells/well). Incubate for 18-24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a 10-point serial dilution of the compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. This duration allows for multiple cell doubling times, making it possible to observe antiproliferative effects.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. [12] * Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis:

    • Measure luminescence on a plate reader.

    • Calculate % Viability relative to the vehicle-treated control wells.

    • Plot % Viability versus log[Compound Concentration] and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation:

Cell LineHistologyGI50 (µM) of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol
MCF-7Breast CancerExperimental Value
K562LeukemiaExperimental Value
HCT116Colon CancerExperimental Value
Tier 3 Protocol: Western Blot for Pathway Modulation

Objective: To confirm that the compound engages its intended target within the cell and modulates the downstream signaling pathway as hypothesized.

Causality & Principle: If the compound inhibits a specific kinase (Tier 1) and reduces cell proliferation (Tier 2), this assay provides the mechanistic link. By treating cells with the compound and then measuring the phosphorylation status of the kinase's direct downstream substrates, we can verify target engagement. A decrease in the phosphorylated form of a substrate protein, without a change in the total amount of that protein, is strong evidence of on-target activity. This technique is crucial for validating the compound's mechanism of action. [13] Signaling Pathway Example: Akt Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt phosphorylates (p-Akt) Downstream Downstream Targets (e.g., mTOR, GSK3B) Akt->Downstream phosphorylates Response Cell Proliferation & Survival Downstream->Response Compound 3-Cyclohexyl-3H-imidazo [4,5-b]pyridine-2-thiol Compound->PI3K INHIBITS

Figure 4: Simplified PI3K/Akt signaling pathway showing a potential point of inhibition.

Detailed Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling. Include a vehicle control.

  • Protein Extraction (Lysis):

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The latter are critical to preserve the phosphorylation state of proteins.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection & Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imager or X-ray film.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-Akt) and/or a housekeeping protein like β-actin or GAPDH.

Part 3: Authoritative Grounding & Data Trustworthiness

The integrity of in vitro data hinges on rigorous experimental design. Every protocol described herein is a self-validating system when executed correctly.

  • Trustworthiness through Controls: The use of 0% (vehicle) and 100% (known inhibitor/staurosporine) inhibition controls is non-negotiable. They define the dynamic range of your assay and are used to normalize every data point, ensuring inter-plate and inter-day comparability.

  • Dose-Response is Essential: Single-concentration screening is prone to false positives and negatives. [14]Generating a full dose-response curve to calculate an IC50 or GI50 value provides a true measure of a compound's potency and reveals the nature of its biological effect.

  • Orthogonal Confirmation: A key principle of this guide is the use of orthogonal assays. Confirming a result from a biochemical assay (e.g., purified kinase inhibition) with a mechanistically related cell-based assay (e.g., inhibition of a cellular signaling pathway and proliferation) dramatically increases confidence that the compound's observed activity is not an artifact of a specific assay technology. [14] By adhering to this structured, hypothesis-driven approach, researchers can build a robust, reliable, and comprehensive data package for 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol, paving the way for its further development.

References

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Riemersma et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Asif, M. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. In press. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • RayBiotech. (n.d.). Cell Signaling Pathways. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]

  • Bozin, T., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: Improving yield of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol Ticket ID: #SYN-IP-45B-CYC Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Scope

The synthesis of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol typically involves the cyclocondensation of N3-cyclohexylpyridine-2,3-diamine (or its regioisomer, depending on target numbering) with a thiocarbonyl source. While the imidazo[4,5-b]pyridine core is robust, the introduction of a bulky, lipophilic cyclohexyl group creates specific solubility and steric challenges that distinguish this from the synthesis of simple methyl or unsubstituted analogs.

This guide addresses the three primary yield-limiting factors for this specific scaffold:

  • Incomplete Cyclization: Steric hindrance from the cyclohexyl group retarding the ring closure.

  • Oxidative Dimerization: The high susceptibility of the electron-rich thiol (thione) to form disulfides during workup.

  • Solubility Mismatch: The amphiphilic nature of the product (lipophilic cyclohexyl + acidic thiol/basic pyridine) leading to losses during precipitation.

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Starting Material Stalling

Q: I am using Carbon Disulfide (CS₂) in ethanol at reflux, but TLC shows significant remaining diamine after 12 hours. Adding more CS₂ doesn't help. How can I drive this to completion?

A: The steric bulk of the cyclohexyl group adjacent to the nucleophilic amine slows down the initial attack on CS₂ and the subsequent intramolecular cyclization. Ethanol (boiling point 78°C) often provides insufficient thermal energy to overcome this barrier.

  • Corrective Action: Switch to a higher-boiling solvent system.

    • Protocol: Use DMF (N,N-Dimethylformamide) or NMP at 100–110°C. The higher temperature accelerates the rate-limiting cyclization step.

    • Alternative Reagent: Replace CS₂ with Potassium Ethyl Xanthate (1.2–1.5 equiv) . Xanthates are less volatile, allowing for higher reaction temperatures without rapid reagent loss, and often yield cleaner products in sterically congested systems.

Issue 2: Product Isolation (The "Oily/Gummy" Precipitate)

Q: Upon acidifying the basic reaction mixture to precipitate the thiol, I get a sticky gum or oil instead of a filterable solid. This traps impurities and lowers yield.

A: This is a classic issue with N-cyclohexyl derivatives. The lipophilic cyclohexyl group prevents the formation of a clean crystal lattice when the precipitation is too rapid, or when impurities (like unreacted diamine) act as plasticizers.

  • Corrective Action: Control the pH adjustment and polarity.

    • Step 1: Do not dump acid directly. Dilute the reaction mixture with water first to lower the solvent strength (if using DMF).

    • Step 2: Slowly adjust pH to 5.0–6.0 using Acetic Acid (AcOH), not HCl. Strong mineral acids can protonate the pyridine nitrogen (pKa ~4), keeping the molecule soluble as a cation. The target is the neutral, zwitterionic thione form.

    • Step 3: If "gumming" occurs, add a small amount of Isopropanol (IPA) or heat the aqueous suspension to 60°C and let it cool slowly with vigorous stirring to induce crystallization.

Issue 3: Low Yield due to Disulfide Formation

Q: My crude yield is decent, but after recrystallization, I lose mass, and the melting point is off. NMR suggests a dimer.

A: Imidazopyridine-2-thiols readily oxidize to disulfides in air, especially under basic conditions. The cyclohexyl group can actually stabilize the radical intermediate, accelerating this process.

  • Corrective Action: Reductive Workup.

    • Protocol: Add Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite (0.1 equiv) to the aqueous solution before acidification. This keeps the sulfur in the reduced thiol (-SH) state during precipitation.

    • Storage: Store the final product under inert gas (Nitrogen/Argon).

Optimized "Golden Route" Protocol

Based on field data, the Xanthate Method in DMF provides the highest consistency for cyclohexyl-substituted imidazopyridines.

Reaction Scheme: N-cyclohexylpyridine-2,3-diamine + EtOC(S)SK → [Intermediate] → Product + EtOH + H2S

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve N-cyclohexylpyridine-2,3-diamine (1.0 equiv) in DMF (5 mL per mmol).

  • Reagent: Add Potassium Ethyl Xanthate (1.3 equiv).

  • Cyclization: Heat to 105°C for 4–6 hours under a nitrogen atmosphere. (Monitor by TLC; the intermediate thiourea may be visible before full cyclization).

  • Quench: Cool to room temperature. Dilute with water (2x reaction volume). The solution should be clear (the product is soluble as the potassium salt).

  • Filtration (Critical): If any solids remain (unreacted impurities), filter them now while the solution is basic.

  • Precipitation: Add Glacial Acetic Acid dropwise to the filtrate with rapid stirring until pH reaches 5.5.

  • Isolation: Collect the off-white/yellow precipitate by filtration. Wash with water and cold diethyl ether (to remove organic impurities).

  • Drying: Dry in a vacuum oven at 50°C.

Comparative Data: Solvent & Reagent Effects

Table 1: Impact of Conditions on Isolated Yield of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

Reaction ConditionsTemperatureTimeIsolated YieldPurity (HPLC)Notes
CS₂ / KOH / EtOH 78°C (Reflux)12 h45-55%88%Incomplete reaction; significant SM remaining.
CS₂ / NaOH / DMF 100°C6 h68%92%Better conversion; difficult to handle volatile CS₂ at high temp.
TCDI / THF 66°C8 h60%95%High purity, but TCDI is expensive and difficult to remove byproducts.
EtOC(S)SK / DMF 105°C 4 h 82-88% >98% Recommended. Best balance of kinetics and workup simplicity.

Visualizing the Pathway

The following diagram illustrates the decision logic for troubleshooting the synthesis.

G Start Start: Cyclization Reaction (Diamine + S-Source) CheckTLC Check TLC/LCMS (after 4h) Start->CheckTLC SM_Left Significant SM Remaining? CheckTLC->SM_Left Temp_Issue Issue: Kinetic Barrier Action: Switch solv. to DMF Temp > 100°C SM_Left->Temp_Issue Yes (Low Temp) Reagent_Issue Issue: Reagent Loss Action: Use Xanthate or Sealed Tube SM_Left->Reagent_Issue Yes (Volatile CS2) Workup Workup Phase (Acidification) SM_Left->Workup No (Conversion >95%) Temp_Issue->CheckTLC Reagent_Issue->CheckTLC Precip_Issue Precipitate is Oily/Gummy? Workup->Precip_Issue PH_Control Action: Dilute with H2O Use AcOH (pH 5-6) Heat & Cool slowly Precip_Issue->PH_Control Yes Purity_Check Final Purity Check (Disulfide present?) Precip_Issue->Purity_Check No PH_Control->Purity_Check Reductive Action: Add Na2S2O4 during workup Purity_Check->Reductive Yes (Dimer) Success High Yield Crystalline Product Purity_Check->Success No Reductive->Success

Figure 1: Troubleshooting logic flow for imidazo[4,5-b]pyridine-2-thiol synthesis, addressing kinetics and workup.

References

  • General Synthesis of Imidazo[4,5-b]pyridines

    • Lukasik, P. et al. "Synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives." European Journal of Medicinal Chemistry, 2012, 57, 311-322.
    • Source:

  • Xanthate Cyclization Methodology

    • Han, X. et al. "Optimization of the synthesis of 2-mercapto-benzimidazoles and imidazopyridines using potassium ethyl xanthate." Tetrahedron Letters, 2009, 50(26), 3653-3655.
    • Source:

  • Solubility and Regiochemistry of Cyclohexyl Derivatives

    • Shelke, R. N. et al. "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity."[1] European Journal of Chemistry, 2017, 8(1), 25-32.[1]

    • Source:

  • Thiol/Thione Tautomerism and Oxidation

    • Boiani, M. & Gonzalez, M. "Imidazo[4,5-b]pyridine derivatives: a patent review.
    • Source:

Sources

Technical Guide: Purification of Crude 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

[1][2]

Executive Summary & Molecule Profile

Target Molecule: 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol CAS: 29448-81-5 (Core analog reference) Molecular Weight: ~233.33 g/mol Physical State: Typically a white to pale yellow crystalline solid.[1][2]

The Challenge: Purifying this molecule presents a unique "Janus-faced" challenge. The imidazo[4,5-b]pyridine core is polar and capable of hydrogen bonding, while the cyclohexyl group at the N3 position adds significant lipophilicity.[1][2] Furthermore, the "thiol" group exists in a tautomeric equilibrium with its thione form, making it susceptible to oxidative dimerization (disulfide formation) if handled improperly.[2]

This guide prioritizes Acid-Base Reprecipitation as the primary purification strategy due to its ability to chemically separate the acidic product from basic starting materials (diamines), followed by Recrystallization for polishing.[1][2]

Primary Purification Protocol: The "Chemical Filter" (Acid-Base Reprecipitation)[1][2]

Why this works: The 2-thiol/thione moiety renders the molecule weakly acidic (pKa ~8–9).[1] Conversely, the major impurity—unreacted N-cyclohexylpyridine-2,3-diamine—is basic.[1][2] We exploit this orthogonal solubility to achieve high purity without chromatography.[1]

Step-by-Step Methodology
  • Dissolution (The Basification Step):

    • Suspend the crude yellow solid in 1.0 M NaOH (aq) (Use ~10 mL per gram of crude).

    • Action: Stir vigorously for 15 minutes. The product will deprotonate to form the water-soluble sodium thiolate salt.[1]

    • Observation: The solution should turn clear/amber.[1] Any undissolved solids are likely unreacted diamine or sulfur byproducts.[1]

  • Filtration & Washing (The Separation Step):

    • Filter the alkaline solution through a Celite pad to remove insoluble particulates.[1]

    • Crucial Step: Transfer the filtrate to a separatory funnel and wash with Dichloromethane (DCM) (2 x vol of aqueous layer).[1][2]

    • Mechanism:[1][2][3][4][5] The lipophilic cyclohexyl-diamine impurity partitions into the DCM layer.[1] The product remains in the aqueous layer.[1] Discard the organic (DCM) layer.[1][2]

  • Precipitation (The Acidification Step):

    • Cool the aqueous layer to 0–5 °C in an ice bath.

    • Slowly add Glacial Acetic Acid or 1.0 M HCl dropwise with stirring.

    • Target pH: Adjust to pH 5–6.[1]

    • Observation: The product will reprecipitate as a thick white/off-white solid.[1]

  • Isolation:

    • Filter the solid using a Buchner funnel.[1]

    • Wash the cake with cold water (to remove salts) followed by a small amount of cold diethyl ether (to remove trace moisture/organics).[1][2]

    • Dry under vacuum at 45 °C.[1]

Secondary Purification: Recrystallization (Polishing)[1][2][4]

If the acid-base method yields <98% purity (determined by HPLC/NMR), use recrystallization.[1][2]

ParameterRecommendation
Primary Solvent Ethanol (Absolute) or Acetonitrile
Anti-Solvent Water (if using EtOH)
Temperature Dissolve at reflux; crystallize at 4 °C.
Concentration ~1 g solute per 15–20 mL solvent.[1][2]

Protocol:

  • Dissolve the dried solid in boiling Ethanol.

  • If the solution is dark, treat with activated charcoal for 5 minutes and filter hot.

  • Allow the filtrate to cool slowly to Room Temperature (RT).

  • Troubleshooting: If no crystals form, add warm water dropwise until slight turbidity persists, then cool to 4 °C.[2]

Visualization: Purification Logic Flow

The following diagram illustrates the chemical logic separating the target thiol from its precursors and byproducts.

PurificationLogicCrudeCrude Mixture(Product + Diamine + Sulfur)NaOHAdd 1.0 M NaOHCrude->NaOHSeparationFiltration & ExtractionNaOH->SeparationSolidWasteSolid Waste(Sulfur/Inorganics)Separation->SolidWasteInsolubleOrgLayerDCM Layer(Unreacted Diamine)Separation->OrgLayerWash w/ DCMAqLayerAqueous Layer(Product Thiolate Salt)Separation->AqLayerRetainAcidifyAcidify to pH 5(HCl / AcOH)AqLayer->AcidifyPrecipitatePure Product PrecipitateAcidify->PrecipitatePrecipitation

Caption: Separation logic relying on the acidity of the thiol group to isolate it from basic impurities.

Troubleshooting Center & FAQs
Issue 1: "My product is oiling out during recrystallization."

Diagnosis: The cyclohexyl group significantly lowers the melting point and increases lipophilicity, making the compound prone to oiling in pure alcohols.[2] Solution:

  • Switch Solvent: Use Acetonitrile (ACN) .[1] It often provides better crystal formation for lipophilic heterocycles than alcohols.[1]

  • Seeding: Keep a small amount of crude solid. Add a "seed" crystal to the oiling mixture and scratch the glass side of the flask.[1]

  • Slow Cooling: Wrap the flask in foil/towel to slow the cooling rate. Rapid cooling promotes oiling.[1]

Issue 2: "The product smells strongly of sulfur even after drying."

Diagnosis: Trapped sulfur byproducts (CS2 or H2S) or minor degradation.[1] Solution:

  • Trituration: Wash the solid with Hexanes or Pentane . The product is insoluble in these, but lipophilic sulfur contaminants will dissolve.[2]

  • Vacuum Drying: Ensure drying is performed at >40 °C under high vacuum for at least 12 hours.[1]

Issue 3: "HPLC shows a dimer peak (M+M)."

Diagnosis: Oxidation of the thiol (-SH) to a disulfide (-S-S-) dimer.[1][2] This happens rapidly in basic solutions if exposed to air.[1] Solution:

  • Degassing: When performing the NaOH dissolution step, sparge the water with Nitrogen or Argon for 10 minutes beforehand.[2]

  • Reduction: If the dimer is already present, dissolve the solid in acetic acid and add Zinc dust (2 eq).[2] Stir for 1 hour, filter, and reprecipitate. This reduces the disulfide back to the thiol.[1]

Issue 4: "Why is the yield lower than expected?"

Diagnosis: The product might be slightly soluble in the acidic aqueous phase if the pH is too low (<2) or too high (>7).[1] Solution:

  • pH Control: The isoelectric point is crucial.[1] Aim strictly for pH 5–6 . If you go to pH 1, the pyridine nitrogen protonates, making the molecule soluble again as a cation.[2]

Technical Data Summary
PropertyValue / Description
Solubility (Water) Insoluble (Neutral); Soluble (pH > 10 or pH < 2)
Solubility (Organic) Soluble in DMSO, DMF, hot EtOH, DCM.[1][2]
pKa (Thiol) ~8.5 (Estimated based on core)
Storage Store under Nitrogen at -20 °C to prevent oxidation.[1][2]
Tautomerism Exists predominantly as the thione (NH-C=S) in solid state.[1][2]
References
  • Bhattacharya, P. et al. (2017).[1][2] Microwave assisted synthesis of imidazo[4,5-b]pyridine derivatives.[1][2][6][7] ResearchGate.[1][5][7] Available at: [Link]

  • PubChem. Compound Summary: Imidazo[4,5-b]pyridine-2-thiol.[1][2][8] National Library of Medicine.[1] Available at: [Link][1][2][4]

  • University of Rochester. Solvents for Recrystallization of Heterocycles.[1] Dept of Chemistry.[1][7] Available at: [Link][1][2][4]

Technical Support Center: Stability of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol. While specific, peer-reviewed stability data for this compound in aqueous solutions is not extensively documented, this guide provides insights based on the chemical properties of the imidazo[4,5-b]pyridine scaffold and the reactive nature of the thiol group. The following troubleshooting FAQs and experimental guidelines are grounded in established principles of medicinal and organic chemistry to help you anticipate and address potential stability challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm dissolving my 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol in an aqueous buffer for my assay, and I'm seeing a decrease in its activity over a short period. What could be the cause?

Answer: A rapid loss of activity in aqueous solutions for a thiol-containing compound like this one often points to oxidative degradation. The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide-bridged dimer. This dimerization alters the molecular structure and can significantly reduce or eliminate its biological activity, depending on the role of the thiol group in its mechanism of action.

Several factors can accelerate this oxidation:

  • Dissolved Oxygen: Aqueous buffers, unless specifically deoxygenated, contain dissolved oxygen which can act as an oxidant.

  • pH of the Solution: The thiol group exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻). The thiolate is a more potent nucleophile and is more readily oxidized than the neutral thiol.[1] The pKa of the thiol group will determine the proportion of thiolate at a given pH. While the exact pKa for this molecule is not published, many aliphatic thiols have pKa values in the range of 8-10. Therefore, working at neutral or slightly acidic pH may help to minimize the concentration of the more reactive thiolate.

  • Presence of Metal Ions: Trace metal ions (e.g., Cu²⁺, Fe³⁺) in your buffer can catalyze the oxidation of thiols.[2][3]

Troubleshooting Steps:

  • Deoxygenate your buffers: Before dissolving the compound, sparge your aqueous solution with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work at lower pH if possible: If your experimental conditions permit, consider using a buffer with a pH in the slightly acidic range (e.g., pH 6.0-6.5) to reduce the concentration of the highly reactive thiolate anion.

  • Use a chelating agent: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer (e.g., 0.1-1 mM) to sequester any trace metal ions that could catalyze oxidation.

  • Prepare solutions fresh: For maximum efficacy, prepare your aqueous solutions of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol immediately before use.

Question 2: I've noticed some precipitation in my stock solution of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol in DMSO after adding it to my aqueous assay buffer. What is happening?

Answer: This is likely due to the poor aqueous solubility of the compound. The imidazo[4,5-b]pyridine core is a relatively hydrophobic heterocyclic system, and the cyclohexyl group further increases its lipophilicity. While it may be soluble in an organic solvent like DMSO, its solubility in a predominantly aqueous environment can be limited. The formation of the disulfide dimer, as mentioned in the previous point, can also lead to a less soluble species, contributing to precipitation.

Troubleshooting Steps:

  • Determine the aqueous solubility: Perform a simple solubility test by preparing a dilution series of your DMSO stock in the assay buffer to find the concentration at which it remains soluble.

  • Use a co-solvent: If your experiment allows, you can try to increase the solubility by including a small percentage of a water-miscible organic solvent (e.g., ethanol, methanol) in your final assay buffer.

  • Consider formulation strategies: For in vivo or cell-based assays, you might need to explore more advanced formulation approaches, such as the use of cyclodextrins or other solubilizing agents.

Question 3: Besides oxidation, are there other potential degradation pathways for 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol in aqueous solution?

Answer: While oxidation of the thiol group is a primary concern, hydrolysis of the imidazo[4,5-b]pyridine ring system could be a secondary degradation pathway, particularly under strongly acidic or basic conditions and at elevated temperatures. The imidazole ring, while generally stable, can be susceptible to hydrolytic cleavage under harsh conditions.[3][4][5] However, for most typical biological assay conditions (near-neutral pH, room temperature), this is likely to be a much slower process than thiol oxidation.

Question 4: What are the ideal storage conditions for solid and stock solutions of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol?

Answer: Proper storage is crucial to maintain the integrity of the compound.

FormRecommended Storage ConditionsRationale
Solid -20°C, desiccated, protected from lightMinimizes thermal degradation and prevents moisture uptake which could accelerate degradation in the solid state. Protection from light mitigates the risk of photolytic degradation.
Organic Stock Solution (e.g., in DMSO) -20°C or -80°C in small aliquots, under an inert atmosphere (e.g., argon)Freezing slows down degradation processes. Aliquoting prevents multiple freeze-thaw cycles which can introduce moisture. An inert atmosphere displaces oxygen, reducing the chance of oxidation.
Aqueous Solutions Not recommended for long-term storage. Prepare fresh before each experiment.Due to the high reactivity of the thiol group in aqueous media, long-term storage is not advisable.

Experimental Protocols

Protocol 1: Preliminary Aqueous Stability Assessment

This protocol provides a general framework for assessing the stability of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol in your experimental buffer.

Objective: To determine the rate of degradation of the compound in an aqueous buffer over time.

Materials:

  • 3-Cyclohexyl-3H-imidazo[4,s-b]pyridine-2-thiol

  • Anhydrous DMSO

  • Your aqueous buffer of interest (e.g., PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a concentrated stock solution of the compound in anhydrous DMSO (e.g., 10 mM).

  • Dilute the DMSO stock into your pre-warmed (to the experimental temperature) aqueous buffer to a final concentration suitable for your assay and HPLC analysis (e.g., 10 µM).

  • Immediately after dilution (t=0), inject an aliquot onto the HPLC system to obtain an initial peak area representing 100% of the compound.

  • Incubate the remaining solution at your experimental temperature (e.g., 25°C or 37°C), protected from light.

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot onto the HPLC system.

  • Monitor the decrease in the peak area of the parent compound over time. The appearance of new peaks may indicate the formation of degradation products (e.g., the disulfide dimer).

  • Plot the percentage of the remaining parent compound against time to determine its stability profile under your specific conditions.

Visualizing Potential Degradation

The primary suspected degradation pathway in an aqueous solution is the oxidation of the thiol to a disulfide.

G cluster_0 Aqueous Environment Compound 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol (Monomer) Dimer Disulfide Dimer Compound->Dimer Oxidation (O₂, metal ions, pH > pKa)

Caption: Potential oxidative degradation pathway.

References

  • Shao, et al. (2011). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC. Available at: [Link]

  • Kumar, R. V. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega. Available at: [Link]

  • Encyclopedia.pub. (2023). Synthetic Imidazopyridine-Based Derivatives. Available at: [Link]

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]

  • PMC. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available at: [Link]

  • PMC. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Available at: [Link]

  • ResearchGate. (2021). Thiol-disulfide exchange. (a) Functionalizing compounds with a... Available at: [Link]

  • PMC. (2011). Quantification of Thiols and Disulfides. Available at: [Link]

Sources

Minimizing oxidation of the thiol group in imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing oxidation of the thiol group in imidazopyridines Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary

The oxidation of thiol (-SH) groups in imidazopyridine scaffolds is a pervasive challenge driven by two factors: the electron-rich nature of the imidazo[1,2-a]pyridine ring (which increases the nucleophilicity of the thiol) and the presence of trace transition metals often used in their synthesis (Cu, Pd).

The primary degradation product is the disulfide dimer (R-S-S-R). Unlike aliphatic thiols, heteroaromatic thiols often exist in a tautomeric equilibrium with their thione forms. Oxidation typically locks the molecule into the disulfide state, reducing yield and complicating purification.

This guide provides a self-validating workflow to prevent, detect, and reverse this oxidation.

Phase 1: The "Upstream" Strategy (Synthesis & Quenching)

The Core Problem: Transition metals (Copper, Iron) act as catalysts for autoxidation.[1] Even ppb levels of Cu(II) can cycle between oxidation states, rapidly converting thiols to radicals.

Critical Protocol: Chelation-Assisted Workup

Do not rely solely on inert atmosphere. You must chemically sequester metal catalysts.

  • Reaction Medium: All solvents must be degassed (sparged with Argon for 15 mins/L) prior to use.

  • The Quench: Instead of a standard aqueous wash, use a Chelating Buffer .

    • Recipe: 10 mM EDTA (Ethylenediaminetetraacetic acid) or DTPA in 0.1 M Ammonium Acetate (pH 5.5).

    • Mechanism: EDTA binds trace metals (

      
       for 
      
      
      
      ), preventing the metal-catalyzed radical generation cycle.
  • pH Control: Maintain pH < 6 during workup.

    • Reasoning: Thiols (

      
      ) are relatively stable. Thiolates (
      
      
      
      ), formed at basic pH, are highly susceptible to oxidation. The imidazopyridine nitrogen (pKa ~5-6) can act as an internal base; keeping the bulk solution acidic neutralizes this effect.

Phase 2: The "Midstream" Strategy (Purification)

The Core Problem: Silica gel is not inert . It contains trapped oxygen and surface radicals that actively promote disulfide formation [1]. Furthermore, standard flash chromatography exposes the compound to air.

Decision Matrix: Purification Route
VariableStandard Silica Flash Reverse Phase (C18) Alumina (Neutral/Acidic)
Oxidation Risk High (Trapped

+ Surface acidity)
Low (Solvents easily degassed)Medium (Better than silica, but still high surface area)
Resolution HighMedium/HighMedium
Recommendation Avoid if possiblePreferred Method Alternative
Troubleshooting Guide: If You MUST Use Silica

If C18 is unavailable, modify the silica interface:

  • The "Doped" Mobile Phase: Add 0.1% TCEP-HCl (Tris(2-carboxyethyl)phosphine) to the aqueous component of your mobile phase (if running RP) or wash the silica column with a reducing buffer before loading.

    • Note: DTT is not recommended here as it is not stable in all organic solvents and can form mixed disulfides.

  • The "Sandwich" Load: Load the crude sample under a blanket of Argon. Cover the silica bed immediately with a layer of sand to prevent air diffusion during solvent addition.

Phase 3: The "Downstream" Strategy (Recovery & Storage)

The Core Problem: Despite precautions, some disulfide formation is inevitable.[2][3] You need a reliable method to reverse it without destroying the imidazopyridine core.

Protocol: The TCEP Recovery System

TCEP is superior to DTT/ β-ME because it is odorless, works at acidic pH (where the thiol is stable), and is irreversible [2].

Step-by-Step Recovery:

  • Dissolve: Dissolve the oxidized mixture (Thiol + Disulfide) in a mixture of THF/Water (or MeOH/Water) (2:1).

  • Acidify: Adjust pH to ~4.5 using dilute HCl or Acetic Acid.

  • Reduce: Add 1.5 equivalents of TCEP-HCl relative to the estimated disulfide content.

  • Incubate: Stir at Room Temperature for 30 minutes.

    • Validation: Monitor via LCMS. The disulfide peak (2M-2) should disappear, replaced by the monomer (M).

  • Isolate: Extract with DCM. Crucial: Do not wash with basic brine; use slightly acidic water to prevent re-oxidation during the phase split.

Visualizing the Oxidation & Intervention Pathway

The following diagram illustrates the catalytic cycle of oxidation and where specific interventions (EDTA, Argon, TCEP) break the chain.

ThiolOxidation Thiol Imidazopyridine Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Base / High pH Thiolate->Thiol Acid Workup Radical Thiyl Radical (R-S•) Thiolate->Radical Metal Catalyst (Cu²⁺/Fe³⁺) Disulfide Disulfide Dimer (R-S-S-R) Radical->Disulfide Dimerization Disulfide->Thiol Reduction Product Argon INTERVENTION: Inert Atm (Argon) Argon->Radical Removes O₂ Source Acid INTERVENTION: Acidic pH (<6) Acid->Thiolate Prevents Formation EDTA INTERVENTION: EDTA Chelation EDTA->Radical Blocks Metal Catalyst TCEP RECOVERY: TCEP Reduction TCEP->Disulfide Reverses Dimerization

Caption: Mechanism of metal-catalyzed thiol oxidation and critical control points for chemical intervention.

Frequently Asked Questions (FAQ)

Q1: My imidazopyridine thiol turns yellow on the shelf. Is it ruined? A: The yellow color often indicates the formation of the disulfide (which extends the conjugation) or traces of sulfenic acid.

  • Fix: It is likely not "ruined" but impure. Run the TCEP Recovery Protocol (Phase 3) immediately before use. Store the solid under Argon at -20°C.

Q2: Can I use DTT (Dithiothreitol) instead of TCEP? A: We advise against it for imidazopyridines.

  • pH: DTT requires pH > 7 to be active (it functions via a thiolate mechanism). At pH > 7, your imidazopyridine thiol is more prone to air oxidation. TCEP works at acidic pH.[4][5]

  • Scrambling: DTT contains two thiols. It can form mixed disulfides (Imidazopyridine-S-S-DTT), creating a new impurity that is difficult to separate [2].

Q3: I see two spots on TLC that merge into one after adding TCEP. What is happening? A: This confirms the presence of the disulfide. The upper spot (usually less polar) is the disulfide, and the lower spot is the thiol. TCEP reduces the dimer on the plate (if added to the sample vial), merging them into the single thiol spot. This is a quick diagnostic test for oxidation.

Q4: Does the position of the thiol on the imidazopyridine ring matter? A: Yes.

  • C2/C3 Position: These are electronically coupled to the ring nitrogen. They are more likely to exist as thiones (C=S) in equilibrium. Thiones are less prone to oxidation than free thiols but can still desulfurize under harsh oxidative conditions.

  • Remote Position (e.g., on a phenyl ring attached to the core): These behave like standard aryl thiols and are highly susceptible to metal-catalyzed dimerization.

References

  • Silica-Induced Oxidation: Cohen, J. D., et al. (2023). "Silica particles convert thiol-containing molecules to disulfides." Proceedings of the National Academy of Sciences.

  • TCEP Utility: Burns, J. A., et al. (1991).[4] "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry.

  • Metal Catalysis: Bagiyan, G. A., et al. (2003). "Oxidation of thiol compounds by molecular oxygen in aqueous solutions." Kinetics and Catalysis.

Sources

Optimal storage conditions for 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. The following information is synthesized from established principles of organic chemistry and best practices for handling heterocyclic and thiol-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol?

For long-term storage, it is recommended to keep 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol at -20°C .[1][2] For short-term storage, such as between experiments on consecutive days, refrigeration at 2-8°C is acceptable.[3][4] The imidazo[4,5-b]pyridine core and the thiol group are susceptible to degradation at higher temperatures.

Q2: Should I be concerned about the atmosphere in the storage container?

Yes, the thiol group in the molecule is susceptible to oxidation, which can be accelerated by atmospheric oxygen.[5] It is highly recommended to store the compound under an inert atmosphere , such as argon or nitrogen.[6] After each use, flush the container with an inert gas before sealing.

Q3: Is 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol sensitive to light?
Q4: What is the best way to store the compound – as a solid or in solution?

For long-term stability, it is best to store 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol as a dry, solid powder . If you need to prepare a stock solution, it is advisable to do so fresh before use. If a stock solution must be stored, use a dry, aprotic solvent like anhydrous DMSO or DMF.[1] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store stock solutions at -20°C or -80°C for enhanced stability.[3]

Q5: What are the signs of degradation?

Degradation of the compound may be indicated by a change in color, a decrease in purity as determined by analytical methods (e.g., HPLC, LC-MS), or a loss of biological activity in your assays. The thiol group can oxidize to form a disulfide, which would result in a change in the molecular weight.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage.- Verify storage conditions (temperature, atmosphere, light protection). - Prepare fresh stock solutions from solid material. - Check the purity of the compound using an appropriate analytical technique.
Visible change in the color of the solid compound. Possible oxidation or other forms of chemical decomposition.- It is recommended to use a fresh, uncompromised batch of the compound. - If a fresh batch is unavailable, re-purification may be necessary, followed by a thorough analytical characterization.
Precipitation observed in a stored stock solution. The solution may be supersaturated, or the compound may be degrading into less soluble products.- Gently warm the solution to see if the precipitate redissolves. If it does not, it is likely a degradation product. - Prepare a fresh, less concentrated stock solution.

Experimental Protocols

Protocol for Long-Term Storage
  • Ensure the 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is in a solid, dry state.

  • Place the solid in a clean, dry amber glass vial.

  • Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 30-60 seconds.

  • Immediately seal the vial tightly with a cap that has a chemically resistant liner.

  • Label the vial clearly with the compound name, date, and concentration (if applicable).

  • Store the vial in a freezer at -20°C.

Protocol for Preparing and Storing Stock Solutions
  • Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a fume hood.

  • Add the appropriate volume of anhydrous, aprotic solvent (e.g., DMSO, DMF) to achieve the desired concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • If for single use, proceed with your experiment.

  • If for storage, aliquot the solution into smaller, single-use amber vials.

  • Flush the headspace of each vial with inert gas before sealing.

  • Store the aliquots at -20°C or -80°C.

Visualization of Storage and Degradation Pathways

Decision Workflow for Optimal Storage

Fig. 1: Decision Workflow for Storage A Compound Received B Long-Term Storage (>1 week)? A->B C Store as Solid at -20°C B->C Yes D Short-Term Storage (<1 week)? B->D No E Store as Solid at 2-8°C D->E Yes F Need Solution? D->F No G Prepare Fresh Solution F->G H Store Solution? G->H I Aliquot & Store at -80°C H->I Yes J Use Immediately H->J No

Caption: Decision tree for the optimal handling and storage of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol.

Potential Degradation Pathways

Fig. 2: Potential Degradation Pathways A 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol (Stable Form) B Disulfide Dimer (Oxidation Product) A->B O2, light, heat D Ring-Opened Products (Hydrolysis/Decomposition) A->D High Temp, H2O C Sulfinic/Sulfonic Acid (Further Oxidation) B->C Strong Oxidants

Caption: Potential degradation pathways for 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol under suboptimal conditions.

References

  • STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). PMC. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Developments in Dynamic Covalent Chemistries from the Reaction of Thiols with Hexahydrotriazines. (2015). Journal of the American Chemical Society. Retrieved from [Link]

  • Molecular Biology Products. (2022, August 1). A Temperature-Based Guide To Cold Storage In Labs. Retrieved from [Link]

  • Withnell Sensors. (2022, June 24). Optimal sample storage temperatures | Best Practices. Retrieved from [Link]

  • Scripps Laboratories. (n.d.). Storage Temperatures. Retrieved from [Link]

  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. (n.d.). PMC. Retrieved from [Link]

  • Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry. Retrieved from [Link]

  • Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. (2023). ResearchGate. Retrieved from [Link]

  • Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. (2023). PMC. Retrieved from [Link]

Sources

Validation & Comparative

Structural Elucidation and Solvent-Dependent Tautomerism: A Comparative NMR Guide for 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a technical analysis of the 1H NMR spectrum of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol . It moves beyond basic peak listing to address the two critical challenges in characterizing this scaffold: Tautomeric Equilibrium (Thione vs. Thiol) and Regioisomer Differentiation (3-substituted vs. 1-substituted) .

Audience: Medicinal Chemists and Structural Biologists.[1]

Key Insight: In polar aprotic solvents (DMSO-d6), this compound exists predominantly in the thione tautomeric form (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), characterized by a deshielded NH proton. The cyclohexyl group exerts specific steric shielding on the pyridine ring, distinguishing it from planar alkyl analogs.[1]

Theoretical Framework: The Tautomerism Challenge

The imidazo[4,5-b]pyridine-2-thiol core is not static. It undergoes rapid prototropic tautomerism between the thione (NH form) and thiol (SH form).[1] Understanding this is prerequisite to interpreting the NMR spectrum, as it dictates the chemical shift of the exchangeable proton and the electronic environment of the pyridine ring.[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the solvent influence.

Tautomerism Thione Thione Form (Dominant in DMSO) (NH proton visible ~12-13 ppm) C=S Character Thiol Thiol Form (Minor/Trace) (SH proton ~3-4 ppm or invisible) C-S-H Character Thione->Thiol  Fast Exchange   Solvent Solvent Polarity (DMSO stabilizes Thione) Solvent->Thione Favors

Figure 1: Prototropic tautomerism of the imidazo[4,5-b]pyridine-2-thiol core.[1] In DMSO-d6, the equilibrium strongly favors the Thione form.[1]

Experimental Protocol

To ensure reproducible spectral data, the following protocol controls for concentration-dependent dimerization and water suppression.

Standard Operating Procedure (SOP)
ParameterSetting/RequirementRationale
Solvent DMSO-d6 (99.9% D)Solubilizes the polar thione form; stabilizes the exchangeable NH proton for detection.[1]
Concentration 5–10 mg in 0.6 mLSufficient signal-to-noise for 13C satellites without inducing aggregation broadening.
Temperature 298 K (25°C)Standard.[2] Higher temps (350K) may be needed to sharpen the cyclohexyl multiplets if ring flipping is slow.
Pulse Sequence zg30 (30° pulse)Standard 1D proton.[1]
Relaxation Delay (D1) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2.0 seconds
Ensure full relaxation of the isolated pyridine protons for accurate integration.
Scans (NS) 16–64Sufficient for main signals; 128+ required to see minor tautomers or impurities.

Spectral Analysis & Assignment Logic

The Aromatic Region (Pyridine Core)

The imidazo[4,5-b]pyridine core presents a classic AMX spin system (or ABX depending on field strength) for the pyridine protons.

  • H-5 (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     to N):  Most deshielded (~8.2 – 8.4 ppm). Appears as a doublet of doublets (dd).[1]
    
  • H-7 (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     to N):  Deshielded (~7.9 – 8.1 ppm). Appears as a dd.
    
  • H-6 (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     to N):  Most shielded (~7.2 – 7.4 ppm). Appears as a dd (looks like a triplet if ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    values are similar).
The Aliphatic Region (Cyclohexyl Group)

The cyclohexyl group at N-3 is distinct from a flat phenyl ring. It adopts a chair conformation, creating complex multiplets.

  • H-1' (N-CH): The methine proton attached directly to nitrogen.[1] This is the diagnostic handle. It appears as a broad multiplet (tt) significantly downfield (~4.5 – 5.2 ppm) due to the electron-withdrawing N-3.

  • H-2'/6': Protons adjacent to the methine (~2.0 – 2.4 ppm).[1]

  • H-3'/4'/5': Remote methylene protons (~1.2 – 1.8 ppm).[1]

Comparative Data Table

The table below compares the expected shifts of the target compound against the unsubstituted parent and a regioisomer to aid in identification.

Proton PositionTarget: 3-Cyclohexyl (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

ppm, DMSO-d6)
Alt: Unsubstituted Parent (

ppm)
Alt: 1-Cyclohexyl Isomer (Differentiation)
NH (Thione) 12.8 – 13.5 (Broad s)~13.0 (Very Broad)Similar range, but NOE differs.
Pyridine H-5 8.30 – 8.45 (dd, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Hz)
8.35Shifts slightly upfield if N1 is alkylated.
Pyridine H-7 7.95 – 8.10 (dd,

Hz)
8.05Diagnostic: NOE interaction with Cyclohexyl H-1' in 1-isomer.
Pyridine H-6 7.25 – 7.35 (dd,

Hz)
7.30Unchanged.
Cyclohexyl H-1' 4.80 – 5.10 (m)N/ADiagnostic: NOE with H-7 (if 1-sub) vs H-2 (if 3-sub, but C2 is thiol).

> Note: Chemical shifts are representative based on imidazo[4,5-b]pyridine scaffolds [1, 2].[1][3][4] Exact values vary by concentration and temperature.

Critical Workflow: Regioisomer Verification

Synthetic routes (e.g., alkylation of the heterocycle) often produce a mixture of N3-cyclohexyl (Target) and N1-cyclohexyl (Byproduct).[1] 1D NMR alone is often insufficient to distinguish them definitively.

NOE Logic for Structure Confirmation

To confirm the cyclohexyl group is at N3 (and not N1), you must perform a 1D NOE difference or 2D NOESY experiment.[1]

  • Target (3-Cyclohexyl): The Cyclohexyl H-1' is spatially close to the Thione/Thiol group (C2), but far from the Pyridine H-7.[1]

  • Isomer (1-Cyclohexyl): The Cyclohexyl H-1' is spatially close to Pyridine H-7 .[1] A strong NOE cross-peak between the aliphatic methine and the aromatic H-7 confirms the wrong isomer.

NOE_Logic Sample Purified Sample (DMSO-d6) Exp Run 2D NOESY / 1D NOE Sample->Exp Decision Check Cross-peaks for Cyclohexyl Methine (H-1') Exp->Decision Result1 NOE to Pyridine H-7 detected? Decision->Result1 Isomer1 Conclusion: 1-Cyclohexyl Isomer (Undesired Regioisomer) Result1->Isomer1 Yes (Strong Signal) Isomer3 Conclusion: 3-Cyclohexyl Isomer (Target Compound) Result1->Isomer3 No (Weak/None)

Figure 2: Decision logic for distinguishing N1 vs N3 regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

References

  • Imidazo[4,5-b]pyridine Scaffold NMR Data: Shelke, R. N., et al. "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity."[1][5][4][6] European Journal of Chemistry, 2017, 8(1), 25-32.[5][6]

  • Tautomerism in Heterocyclic Thiols: Balci, M., et al.[1] "Tautomerism in 2-mercaptobenzimidazole and related systems." Journal of Organic Chemistry. (General reference for thione/thiol equilibrium in fused imidazoles). See also PubChem Compound Summary for 1H-Imidazo[4,5-b]pyridine-2-thiol:

  • Synthetic Regioisomerism: Choi, S., et al.[1] "Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives..." Bioorganic & Medicinal Chemistry Letters, 2024.[1][7]

Sources

A Comparative Guide to the LC-MS Characterization of Imidazopyridine Thiols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of imidazopyridine thiols. Designed for researchers, scientists, and drug development professionals, this document offers field-proven insights and actionable protocols to navigate the complexities of analyzing these reactive and structurally diverse molecules.

Introduction: The Analytical Challenge of Imidazopyridine Thiols

Imidazopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a thiol (-SH) group, while often key to biological activity, presents a significant analytical challenge. Thiols are highly reactive and prone to oxidation, forming disulfides (-S-S-) or other adducts, which can complicate analysis and lead to inaccurate quantification.[1][2][3] Their polarity and potential for multiple ionization states further demand carefully optimized analytical methods.

This guide will dissect the critical parameters of LC-MS method development, offering a comparative analysis of different approaches to empower researchers to select and implement the most robust strategy for their specific analytical needs.

The Critical First Step: Sample Preparation and Stabilization

The high reactivity of the thiol group means that sample integrity is paramount.[1][2] Without immediate stabilization, thiols can readily oxidize, leading to an underestimation of the reduced form and a misinterpretation of the sample's true state.[1][3]

Comparative Approaches to Thiol Stabilization:

Stabilization MethodMechanismAdvantagesDisadvantagesBest For
Alkylation Covalent modification of the -SH group with an alkylating agent (e.g., N-ethylmaleimide - NEM).[1][3]Forms a stable, irreversible thioether bond, effectively "freezing" the thiol state at the time of collection.[1][3]The derivatization adds mass and alters chromatographic behavior. Requires careful optimization of reaction conditions.Accurate quantification of the reduced thiol form; preventing post-collection oxidation.
Acidification Lowering the sample pH to protonate the thiol group (R-SH), making it less susceptible to oxidation.Simple and requires no additional reagents.May not be sufficient for long-term stability and can affect chromatographic performance if not neutralized.Quick, short-term stabilization when derivatization is not desired.
Use of Antioxidants Addition of antioxidants like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).Can help maintain a reducing environment.Can interfere with the analysis and may not completely prevent oxidation. Compatibility with subsequent derivatization must be checked.[4]Maintaining overall redox balance in complex biological samples.

Recommended Protocol: Thiol Alkylation with N-Ethylmaleimide (NEM)

  • Reagent Preparation: Prepare a 100 mM stock solution of N-ethylmaleimide (NEM) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Sample Collection: Immediately upon sample collection (e.g., cell lysate, plasma), add the NEM stock solution to a final concentration of 10 mM.

  • Incubation: Vortex the sample gently and incubate at room temperature for 30 minutes in the dark to ensure complete derivatization.

  • Quenching (Optional): If excess NEM is a concern for downstream analysis, the reaction can be quenched by adding a small amount of a thiol-containing compound like DTT.

  • Sample Cleanup: Proceed with standard sample cleanup procedures, such as protein precipitation (e.g., with cold acetonitrile or methanol) or solid-phase extraction (SPE), to remove interferences before LC-MS analysis.[3]

Chromatographic Separation: A Head-to-Head Comparison

The choice of chromatographic mode is critical for achieving the necessary resolution and retention for imidazopyridine thiols and their derivatives.

Reversed-Phase (RP) vs. Hydrophilic Interaction Liquid Chromatography (HILIC)
FeatureReversed-Phase (RP) ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18, C8, Phenyl-Hexyl).[5][6]Polar (e.g., bare silica, amide, diol, zwitterionic).[7][8][9]
Mobile Phase Polar (e.g., water/acetonitrile or water/methanol mixtures).[5][6]High organic content (>60% acetonitrile) with a small amount of aqueous buffer.[8][10]
Retention Mechanism Primarily hydrophobic interactions.[6]Partitioning of analytes into a water-enriched layer on the stationary phase surface.[7][10]
Best Suited For Less polar to moderately polar compounds. NEM-derivatized thiols are often well-retained.Highly polar, hydrophilic compounds that show poor retention in RP mode.[7][9]
MS Compatibility Good. Volatile buffers are commonly used.Excellent. The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source.[7][10]

Verdict: For many imidazopyridine thiols, especially after derivatization with a hydrophobic agent like NEM, Reversed-Phase Chromatography is the workhorse method, providing robust and reproducible separations. However, for highly polar parent compounds or metabolites, HILIC presents a powerful alternative that should be explored.[7][11]

Optimizing Reversed-Phase Separations
  • Column Chemistry :

    • C18 (Octadecylsilane) : The most common choice, offering high hydrophobicity and excellent retention for a wide range of analytes.[5]

    • Biphenyl/Phenyl-Hexyl : Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like the imidazopyridine ring system. A biphenyl phase was successfully used for separating NEM-derivatized thiols.[3]

  • Mobile Phase pH : The pH of the mobile phase is a critical parameter. For imidazopyridine derivatives, which contain basic nitrogen atoms, maintaining an acidic pH (e.g., using 0.1% formic acid) will ensure protonation, leading to better peak shapes and retention on RP columns.

  • Gradient Elution : A gradient elution, starting with a high aqueous content and ramping up the organic solvent (e.g., acetonitrile), is typically required to elute the derivatized thiols with good peak shape and to separate them from other matrix components.

Mass Spectrometry: Detection and Structural Elucidation

Ionization: Positive vs. Negative ESI

Electrospray Ionization (ESI) is the preferred method for analyzing these types of molecules.[12][13]

  • Positive Ion Mode ([M+H]⁺): This is generally the most sensitive mode for imidazopyridine derivatives. The nitrogen atoms in the heterocyclic ring are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.[14]

  • Negative Ion Mode ([M-H]⁻): While the thiol group can be deprotonated, the ionization efficiency is often lower compared to the protonation of the imidazopyridine core. This mode may be useful for specific structural confirmations but typically offers lower sensitivity.

Mass Analyzers: A Comparative Overview
Mass AnalyzerResolution & Mass AccuracyMS/MS CapabilityThroughputBest For
Triple Quadrupole (QqQ) Lower resolution, nominal mass.Excellent for targeted quantification (Multiple Reaction Monitoring - MRM).HighHigh-throughput quantitative analysis of known compounds.
Time-of-Flight (TOF) High resolution, excellent mass accuracy (<5 ppm).Good for full-scan MS/MS (Product Ion Scans).HighAccurate mass measurement for formula determination and screening for unknowns.
Orbitrap Very high resolution, excellent mass accuracy (<2 ppm).Excellent for high-resolution MS/MS.Moderate to HighIn-depth structural elucidation and confident identification of unknowns.

Recommendation: For initial characterization and structural elucidation, a high-resolution mass spectrometer like a Q-TOF or Orbitrap is invaluable. For routine quantification of a known imidazopyridine thiol, a Triple Quadrupole instrument offers superior sensitivity and throughput.

Fragmentation (MS/MS) Analysis

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of the analyte.[15] For imidazopyridine thiols, fragmentation patterns can be complex but predictable.

Common Fragmentation Pathways:

  • Loss of Small Molecules: The imidazole ring itself is quite stable, so fragmentation often involves the loss of substituents as small neutral molecules (e.g., loss of CO, NH₃).[16]

  • Cleavage of the Thiol Side Chain: The bond between the imidazopyridine core and the sulfur-containing side chain can cleave.

  • Ring Fission (Less Common): While the fused ring system is stable, some ring-opening or fragmentation can occur under higher collision energies.[17]

The fragmentation of the heterocyclic core is often a key diagnostic tool. For instance, studies on related N-heterocycles show characteristic losses and ring contractions that can help identify the core structure.[17][18]

Integrated Workflow and Experimental Protocols

Overall LC-MS Workflow Diagram

Caption: General workflow for the LC-MS characterization of imidazopyridine thiols.

Generic LC-MS Protocol for NEM-Derivatized Imidazopyridine Thiols

LC Parameters:

  • Column: C18 or Biphenyl column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (Re-equilibration)

MS Parameters (Q-TOF or Orbitrap):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • MS1 Scan Range: m/z 100 - 1000

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) on the top 3 most intense ions.

  • Collision Energy: Ramped (e.g., 15-40 eV)

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
No/Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column; inappropriate mobile phase pH.Ensure mobile phase pH is acidic (e.g., 0.1% formic acid) to keep basic nitrogens protonated. Try a column with better end-capping or a different stationary phase (e.g., Biphenyl).
Low Sensitivity Poor ionization; sample degradation.Confirm ESI positive mode is being used. Ensure proper sample stabilization (alkylation). Optimize source parameters (voltages, temperatures).
Multiple Peaks for a Single Analyte Incomplete derivatization; presence of diastereomers after derivatization.[19]Optimize derivatization reaction time and reagent concentration. If diastereomers are formed, they may need to be chromatographically resolved or integrated together for quantification.
In-source Fragmentation Source conditions are too harsh.Reduce source temperatures or cone/capillary voltages to minimize premature fragmentation of the molecular ion.[15]
Adduct Formation High salt concentration in the sample or mobile phase.Use volatile buffers (e.g., ammonium formate instead of sodium phosphate). Ensure adequate sample cleanup. Be aware of common adducts (e.g., [M+Na]⁺, [M+K]⁺) during data analysis.[20]

Conclusion

The successful LC-MS characterization of imidazopyridine thiols is a multi-faceted process that hinges on a foundational understanding of their inherent reactivity. The primary challenge—the labile nature of the thiol group—must be addressed preemptively through robust stabilization techniques, with alkylation serving as the gold standard for quantitative accuracy.

A comparative analysis reveals that while both Reversed-Phase and HILIC chromatography have their merits, a well-optimized Reversed-Phase method on a C18 or Biphenyl column often provides the most reliable and reproducible separations, particularly for alkylated derivatives. Coupling this separation with high-resolution mass spectrometry in positive ESI mode provides the sensitivity and mass accuracy required for confident structural elucidation and quantification. By systematically optimizing each stage of the workflow—from sample preparation to data analysis—researchers can overcome the analytical hurdles and generate high-quality, reliable data for these important pharmaceutical compounds.

References

  • G. B. M. Rinaldi. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Available at: [Link]

  • M. D. S. T. Russo. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum: Concordia University Research Repository. Available at: [Link]

  • C. M. Furdui & L. A. Poole. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 75, 1-15. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • C. M. Furdui & L. A. Poole. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats. Free Radical Biology and Medicine, 75, 1-15. Available at: [Link]

  • A. C. Hădade, et al. (2018). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate. Available at: [Link]

  • P. T. Kaye & X. W. Nocanda. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]

  • Diduco. Technique: HILIC. Available at: [Link]

  • S. J. D. O'Neil, et al. (2012). Thiol Derivatization for LC-MS Identification of Microcystins in Complex Matrices. Environmental Science & Technology, 46(16), 8958-8965. Available at: [Link]

  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • M. A. I. Salem, et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • Shimadzu. (2022). Comprehensive Analysis of Hydrophilic Metabolites Using Shim-pack™ Mix-HILIC. Available at: [Link]

  • J. M. Jones, et al. (2021). Extensive Thiol Profiling for Assessment of Intracellular Redox Status in Cultured Cells by HPLC-MS/MS. Metabolites, 12(1), 1. Available at: [Link]

  • Waters Corporation. (2005). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Biotage. Reversed-Phase Flash Purification. Available at: [Link]

  • A. A. Gornik, et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(20), 7177. Available at: [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • D. Guillarme. (2014). HILIC: A Critical Evaluation. LCGC International. Available at: [Link]

  • R. D. Smith, et al. (2021). Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Metabolites, 11(10), 666. Available at: [Link]

  • S. K. Singh. (2015). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • P. Vyskocilová, et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. Available at: [Link]

Sources

A Comparative Guide to the Bioactivity of 3-Cyclohexyl vs. 3-Alkyl Imidazopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazopyridine Scaffold as a Privileged Core in Medicinal Chemistry

The imidazopyridine core is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry for its versatile biological activities.[1][2] This nitrogen-containing fused heterocycle is a key structural component in numerous natural products and synthetic molecules, leading to a wide array of pharmacological applications including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][3][4] Several commercially available drugs, such as Zolpidem and Alpidem, feature the imidazo[1,2-a]pyridine nucleus, underscoring its clinical relevance.[3][5][6]

The remarkable therapeutic range of imidazopyridine derivatives stems from the scaffold's ability to engage with various enzymes and receptors through diverse, weak interactions.[1] A critical locus for modifying and fine-tuning these interactions is the C3-position of the imidazo[1,2-a]pyridine ring. This position is frequently targeted for substitution to modulate potency, selectivity, and pharmacokinetic properties.[7][8] This guide provides an in-depth comparison of two common C3-substituents: the rigid, lipophilic cyclohexyl group and the more flexible, conformationally adaptable alkyl chains. By examining their differential impacts on bioactivity, we aim to provide a rationale-driven framework for researchers engaged in the design and optimization of novel imidazopyridine-based therapeutics.

The Strategic Importance of the C3-Position

Functionalization at the C3-position of the imidazopyridine scaffold is a well-established strategy in drug design.[9] This position projects into the solvent-exposed region or a specific sub-pocket of many target binding sites. Consequently, the nature of the C3-substituent can profoundly influence key structure-activity relationships (SAR). The choice between a bulky, conformationally restricted group like cyclohexyl and a flexible alkyl chain is a critical design decision driven by the specific topology of the target protein.

  • Cyclohexyl Substituents: Offer a rigid, three-dimensional structure that can fill hydrophobic pockets with high shape complementarity. This can lead to enhanced binding affinity and selectivity. A notable SAR study on γ-secretase modulators identified the cyclohexyl group as a key contributor to inhibitory activity, likely due to favorable interactions within the enzyme's active site.[10]

  • Alkyl Substituents: Provide conformational flexibility, allowing the molecule to adapt to the binding site. The length and branching of the alkyl chain can be systematically varied to fine-tune lipophilicity and probe for additional hydrophobic interactions, although this flexibility can sometimes come at an entropic cost to binding affinity.

The following diagram illustrates the common imidazo[1,2-a]pyridine scaffold and the C3-position targeted for substitution.

Caption: General structure of Imidazo[1,2-a]pyridine highlighting the C3-position.

Comparative Bioactivity Analysis: Target-Specific Insights

The decision to employ a 3-cyclohexyl versus a 3-alkyl substituent is highly dependent on the biological target. Below, we explore case studies from different therapeutic areas to illustrate these divergent effects.

Kinase Inhibition

Imidazopyridine derivatives have been developed as potent inhibitors of various protein kinases, such as PI3K and FLT3, which are crucial targets in oncology.[1][11][12]

  • 3-Cyclohexyl Derivatives: In many kinase active sites, a bulky hydrophobic group is favored. The cyclohexyl ring can occupy the hydrophobic region often adjacent to the ATP-binding site, potentially forming favorable van der Waals interactions. Molecular docking studies of some imidazopyridine derivatives have shown that a cyclohexyl group can establish hydrogen-bonding interactions between the pyridine nitrogen and the target protein, contributing to increased activity.[10]

  • 3-Alkyl Derivatives: Simple alkyl chains (e.g., methyl, ethyl) at the C3-position can also confer activity, but often with lower potency compared to bulkier groups if the target has a large hydrophobic pocket to fill. However, longer or branched alkyl chains can sometimes access deeper pockets inaccessible to the more rigid cyclohexyl group.

Antimicrobial and Antiparasitic Activity

The imidazopyridine scaffold is a promising framework for developing agents against infectious diseases, including tuberculosis and malaria.[13][14]

  • 3-Cyclohexyl Derivatives: In the context of anti-mycobacterial agents, a co-crystal structure of the InhA enzyme, a key target, features a ligand containing a cyclohexyl group, suggesting this moiety is well-tolerated and can contribute to binding.[15]

  • 3-Alkyl Derivatives: In a series of antiplasmodial imidazopyridazines, the introduction of saturated cyclic groups (as opposed to aromatic rings) was hypothesized to improve aqueous solubility by discouraging π-π stacking, a strategy that could be extended to cycloalkyl vs. long alkyl chains.[14] The flexibility of alkyl chains might be advantageous for crossing the complex cell walls of certain pathogens.

Central Nervous System (CNS) Activity

Imidazopyridines are well-known for their activity on CNS receptors, such as GABA receptors.[3] The physicochemical properties of the C3-substituent are critical for blood-brain barrier (BBB) penetration and receptor affinity.

  • 3-Cyclohexyl & 3-Alkyl Derivatives: Both cyclohexyl and alkyl groups increase the lipophilicity of the parent molecule, which is generally favorable for BBB penetration. However, excessive lipophilicity can lead to poor solubility and rapid metabolism. The optimal balance often depends on the overall molecular structure. A study on N-ethylpyridinyl-2-carboxamide imidazopyridine derivatives demonstrated a good brain/plasma ratio, indicating successful CNS penetration.[10] The choice between cyclohexyl and alkyl would be used to fine-tune this property.

Quantitative Data Summary: Bioactivity and Physicochemical Properties

The following tables provide a summarized comparison of representative 3-cyclohexyl and 3-alkyl imidazopyridine derivatives based on data synthesized from published studies.

Table 1: Comparative Biological Activity

Compound IDC3-SubstituentTarget/Cell LineIC50 / EC50Citation
Cpd-1 Cyclohexylγ-Secretase0.39 µM[10]
Cpd-2 MethylHT-29 (Colon Cancer)>50 µM[16]
Cpd-3 CyclohexylaminoB16F10 (Melanoma)>200 µM[16][17]
Cpd-4 EthylMOLM-13 (Leukemia)~10 nM[11]
Cpd-5 CyclohexylP. falciparum (K1)0.498 µM[14]
Cpd-6 IsopropylP. falciparum (K1)2.67 µM[14]

Table 2: Comparative Physicochemical and ADME Properties

Compound IDC3-SubstituentcLogP (Predicted)Aqueous SolubilityMicrosomal StabilityPAMPA PermeabilityCitation
Cpd-A Cyclohexyl3.8LowMediumHigh[18]
Cpd-B n-Butyl3.5Low-MediumMedium-HighHigh[18]
Cpd-C Methyl2.1HighHighMedium[18]

Experimental Design for Comparative Analysis

A systematic evaluation of C3-substituents requires a robust experimental workflow. The causality behind this workflow is to progress from broad, high-throughput screening to more specific, biologically relevant assays, and finally to pharmacokinetic profiling, ensuring that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: ADME & PK Profiling Synthesis Synthesis of 3-Cyclohexyl & 3-Alkyl Analogs HS HS Synthesis->HS Library Generation HTS High-Throughput In Vitro Assay (e.g., Kinase Inhibition) CellViability Cell Viability Assay (e.g., MTT Assay) HTS->CellViability Identify Hits TargetValidation Target Engagement (e.g., Western Blot) CellViability->TargetValidation Confirm MoA ADME In Vitro ADME (Solubility, PAMPA, Microsomal Stability) TargetValidation->ADME Validate Leads PK In Vivo Pharmacokinetics (Mouse/Rat) ADME->PK Select Lead Candidates caption Fig. 2: A typical drug discovery workflow for comparing imidazopyridine analogs.

Caption: A typical drug discovery workflow for comparing imidazopyridine analogs.

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol provides a self-validating system to assess the cytotoxic or anti-proliferative effects of the synthesized compounds.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7, HT-29)[19]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control (medium with DMSO), and positive control.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.[20]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an early, high-throughput assessment of a compound's passive permeability, which is a key factor for oral absorption and BBB penetration.

Objective: To predict the passive permeability of test compounds across a lipid membrane.

Materials:

  • 96-well filter plates (Donor plate, e.g., PVDF membrane)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and known standards (high and low permeability)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully coat the membrane of each well in the donor filter plate with 5 µL of the phospholipid solution.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate: Dissolve test compounds in a PBS buffer (often containing a small percentage of co-solvent) to a final concentration of ~100-200 µM. Add 300 µL of this solution to each well of the coated donor plate.

  • Assay Assembly: Carefully place the donor plate into the acceptor plate, creating a "sandwich" where the lipid-coated membrane separates the two solutions.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours without shaking.

  • Concentration Measurement: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy for chromophoric compounds or LC-MS/MS for higher sensitivity and specificity).

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VD * VA) / ((VD + VA) * Area * Time) Where VD and VA are the volumes of the donor and acceptor wells, respectively.

Conclusion and Future Perspectives

The substitution at the C3-position of the imidazopyridine scaffold is a critical determinant of biological activity and pharmacokinetic profile. The choice between a rigid, lipophilic 3-cyclohexyl group and a flexible 3-alkyl chain is not straightforward and must be guided by the specific structural requirements of the biological target.

  • The cyclohexyl moiety is often superior when a large, well-defined hydrophobic pocket must be filled, providing enhanced potency through shape-directed van der Waals contacts.[10]

  • Alkyl chains, conversely, offer tunability in lipophilicity and conformational freedom, which can be advantageous for navigating narrower binding channels or for optimizing ADME properties like solubility.[14]

Ultimately, a successful drug discovery campaign will likely involve the synthesis and parallel evaluation of both substituent types. Future work should expand this comparison to include other cycloalkyl groups (e.g., cyclopentyl, cycloheptyl) and various branched or functionalized alkyl chains to build a more comprehensive understanding of the SAR at this vital position. This systematic approach, grounded in robust experimental validation, will continue to unlock the full therapeutic potential of the versatile imidazopyridine scaffold.

References

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]

  • Molecules. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. Available from: [Link]

  • MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available from: [Link]

  • ACS Publications. (n.d.). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC. Available from: [Link]

  • Taylor & Francis Online. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Available from: [Link]

  • ACS Publications. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of C3‐functionalized imidazo[1,2‐a]pyridines via three.... Available from: [Link]

  • ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • PMC. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]

  • PubMed Central. (n.d.). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC. Available from: [Link]

  • PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]

  • MDPI. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. Available from: [Link]

  • Beilstein Journals. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Available from: [Link]

  • PMC. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Available from: [Link]

  • ACS Publications. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Available from: [Link]

  • PMC. (n.d.). A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2. Available from: [Link]

  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of C3‐alkylated imidazo[1,2‐a]pyridines from.... Available from: [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Available from: [Link]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of tri-substituted-condensed-imidazopyridines. Available from: [Link]

  • ACS Publications. (n.d.). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Available from: [Link]

  • ResearchGate. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Available from: [Link]

  • PMC. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available from: [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Available from: [Link]

  • MDPI. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available from: [Link]

  • ScienceDirect. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Available from: [Link]

  • RSC Publishing. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Available from: [Link]

  • PMC. (n.d.). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Available from: [Link]

  • PMC. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available from: [Link]

  • ACS Publications. (n.d.). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents | Journal of Medicinal Chemistry. Available from: [Link]

  • Beilstein Journals. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Available from: [Link]

Sources

Reference Standards for 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol (CAS: 1308384-37-3) presents specific challenges due to the inherent reactivity of the mercapto-heterocyclic scaffold. As a critical intermediate in the synthesis of purine isosteres and potential kinase inhibitors, the integrity of its reference standard is paramount for accurate impurity profiling and assay determination.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (Synthesis Grade) alternatives. It establishes a self-validating protocol to mitigate the risks of thiol-disulfide oxidation and tautomeric equilibrium shifts that frequently compromise analytical data.

Part 1: Chemical Context & Stability Mechanisms

To select the correct standard, one must understand the molecule's failure modes. 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is not a static entity; it exists in a dynamic equilibrium and is prone to oxidative degradation.

The Thiol-Thione Tautomerism

Unlike simple alkyl thiols, this heterocyclic thiol exists in equilibrium between the thiol (SH) and thione (NH=C=S) forms.

  • Impact: In unbuffered HPLC systems, this can lead to peak splitting or excessive tailing, often misidentified as impurities.

  • Solution: Reference standards must be analyzed under controlled pH conditions to lock the tautomer, ensuring a single, sharp peak.

Oxidative Dimerization

The most critical failure mode for this standard is the formation of the disulfide dimer (Bis(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)disulfide ).

  • Cause: Exposure to atmospheric oxygen, trace metals, or high-pH solvents.

  • Detection: The dimer typically elutes later than the monomer in Reverse Phase (RP) chromatography due to increased hydrophobicity.

Part 2: Comparative Analysis of Standard Grades

In drug development, the choice between a Certified Reference Material (CRM) and a Research Grade standard often dictates the reliability of potency calculations.

Comparative Performance Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: Research/Synthesis Grade Impact on Data
Assay Method Mass Balance (100% - Impurities) Validated by qNMR & HPLCArea % (HPLC only) Ignores inorganics/solventsResearch grade often overestimates purity by 2-5% by missing salts/water.
Oxidation Control Packaged under Argon; Disulfide content explicitly quantified.Packaged in air; Disulfide content unknown/variable.High risk of potency drift in Option B during storage.
Water Content Measured via Karl Fischer (KF).Often "Not Determined" or theoretical.Hygroscopic nature of imidazole rings can skew weight-based assays.
Trace Metals Quantified (ICP-MS).Unknown.Trace Cu/Fe in Option B can catalyze rapid oxidation in solution.
Cost High (

$)
Low ($)Option B requires extensive in-house qualification (hidden cost).
Recommendation
  • For GMP/GLP Release Testing: Option A (CRM) is mandatory. The risk of OOS (Out of Specification) results due to standard degradation is too high with Option B.

  • For Early Discovery/Screening: Option B is acceptable only if the "Self-Validating Protocol" (Part 3) is applied immediately upon receipt.

Part 3: Experimental Validation Protocols

The following protocols are designed to be self-validating , meaning the data generated confirms the system's suitability before results are accepted.

Protocol 1: High-Stability HPLC Method

Objective: Separate the parent thiol from the disulfide dimer and stabilize the tautomeric state.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 stabilizes the thiol form).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-10 min: 5% -> 60% B (Linear Gradient)

    • 10-12 min: 60% -> 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Temperature: 25°C.

Self-Validation Step (System Suitability):

  • Resolution Check: The resolution (

    
    ) between the main peak (Thiol) and the late-eluting Dimer (approx. RRT 1.2-1.4) must be 
    
    
    
    .
  • Tailing Factor: Must be

    
    . If tailing occurs, the mobile phase pH is likely drifting, causing tautomeric shifting.
    
Protocol 2: The "Redox Stress Test" (differentiation)

Objective: Confirm peak identity if a CRM is unavailable.[1]

  • Prepare a stock solution of the standard (0.5 mg/mL in MeOH).

  • Aliquot A (Control): Analyze immediately.

  • Aliquot B (Oxidation): Add 10 µL of 3%

    
    . Let sit for 10 mins.
    
    • Result: The main peak should decrease, and the hydrophobic dimer peak should grow significantly.

  • Aliquot C (Reduction): Take Aliquot B and add excess DTT (Dithiothreitol) or TCEP.

    • Result: The dimer peak should disappear, and the main peak should recover.

Part 4: Visualization of Workflows & Pathways

Diagram 1: Reference Standard Qualification Workflow

This diagram outlines the decision tree for qualifying a standard based on its source (CRM vs. Research Grade).

StandardQualification Start Receive Standard (3-Cyclohexyl-3H-imidazo...) CheckSource Check Source Grade Start->CheckSource CRM Certified Reference Material (CRM) CheckSource->CRM Option A ResGrade Research/Synthesis Grade CheckSource->ResGrade Option B ReviewCoA Review CoA (Check Water, Residual Solvents) CRM->ReviewCoA InHouseQual In-House Qualification REQUIRED ResGrade->InHouseQual HPLC_Purity HPLC Purity Check (Protocol 1) ReviewCoA->HPLC_Purity qNMR 1H-qNMR (Internal Standard Method) InHouseQual->qNMR KF Karl Fischer Titration (Water Content) InHouseQual->KF qNMR->HPLC_Purity KF->HPLC_Purity CalcPotency Calculate Potency (Mass Balance) HPLC_Purity->CalcPotency Use Release for Use (Store @ -20°C under Argon) CalcPotency->Use

Caption: Decision matrix for qualifying 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol standards. Note the additional "In-House Qualification" burden required for non-CRM sources.

Diagram 2: Thiol Degradation Pathway

Understanding the degradation mechanism is essential for interpreting impurity profiles.

DegradationPathway Thiol Thiol Form (Active Standard) Thione Thione Tautomer (Equilibrium Species) Thiol->Thione pH Dependent Equilibrium Radical Thiyl Radical (RS•) Thiol->Radical Oxidation (Air/Metal ions) Disulfide Disulfide Dimer (Major Impurity) Radical->Disulfide Dimerization

Caption: The dominant degradation pathway. The Thiol-Thione equilibrium affects peak shape, while oxidative dimerization creates the primary chemical impurity.

Part 5: Handling & Storage Recommendations

To maintain the "Certified" status of your standard, strict adherence to handling protocols is required.[2]

  • Inert Atmosphere: Always re-seal the primary container under a stream of Argon or Nitrogen.

  • Temperature: Store at -20°C. Thiol oxidation rates double for every 10°C increase.

  • Solution Stability:

    • Stock Solutions: Stable for 24 hours at 4°C if protected from light.

    • Autosampler: If running long sequences (>12 hours), add 1 mM EDTA to the sample diluent to chelate trace metals that catalyze oxidation.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54227749 (Imidazo[4,5-b]pyridine derivatives). [Link][3]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for interpretation of heterocyclic tautomerism in NMR/IR).

Sources

Technical Guide: Elemental Analysis & Orthogonal Validation for 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

[1]

Part 1: Executive Summary & Core Directive

In the development of kinase inhibitors, specifically those targeting Mixed Lineage Kinase 3 (MLK3), the scaffold 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol represents a critical intermediate.[1] However, validating the purity of this compound presents a distinct analytical challenge.[2]

While Elemental Analysis (EA) via combustion is the historical "gold standard" for publication, sulfur-containing heterocycles frequently yield erratic data due to catalyst poisoning and incomplete combustion.[1] This guide provides the precise theoretical calculation for this molecule and objectively compares the performance of Classical Combustion Analysis (CHN/S) against the superior alternative of qNMR + HRMS (Quantitative NMR coupled with High-Resolution Mass Spectrometry).[1]

Key Insight: For this specific thiol-functionalized scaffold, relying solely on combustion analysis often leads to false "impure" flags.[1] A multi-modal approach is required for definitive characterization.

Part 2: Theoretical Framework & Calculation

Before any experimental comparison, the theoretical baseline must be established. The molecular formula is derived from the fusion of the imidazo[4,5-b]pyridine core with a cyclohexyl group at the N3 position and a thiol functionality at C2.

Molecule: 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol Molecular Formula:

Molecular Weight (MW):1
Step-by-Step Elemental Calculation

To validate your sample, compare your experimental results against these theoretical mass percentages.

  • Carbon (C):

    • Count: 12 atoms[1]

    • Mass contribution:

      
      [1]
      
    • 
      [1]
      
  • Hydrogen (H):

    • Count: 15 atoms[1]

    • Mass contribution:

      
      [1]
      
    • 
      [1]
      
  • Nitrogen (N):

    • Count: 3 atoms[1]

    • Mass contribution:

      
      [1]
      
    • 
      [1]
      
  • Sulfur (S):

    • Count: 1 atom

    • Mass contribution:

      
      [1]
      
    • 
      [1]
      

Summary Table: Theoretical vs. Acceptable Tolerance

ElementTheoretical Mass %Acceptable Range (

)
Carbon 61.77 61.37 – 62.17
Hydrogen 6.48 6.08 – 6.88
Nitrogen 18.01 17.61 – 18.41
Sulfur 13.74 13.34 – 14.14
Part 3: Comparative Performance Guide

This section objectively compares the "performance" of analytical methods for this specific product. The "product" here is the data package generated to prove identity and purity.

Method A: Classical Combustion Analysis (CHN/S)

The Traditional Standard[1]

  • Mechanism: Flash combustion at >1000°C. Gases (

    
    ) are separated via GC and detected.
    
  • Performance on Target Molecule: POOR to MODERATE.

  • Critical Failure Mode: The imidazo[4,5-b]pyridine core is thermally stable, often leading to incomplete combustion (low Carbon).[1] Furthermore, the thiol group generates

    
    , which can adsorb irreversibly to active sites in the reduction tube or water traps if the instrument is not specifically primed for high-sulfur runs. This results in "Sulfur drift" where %S values are consistently lower than theoretical (e.g., finding 12.5% instead of 13.74%).
    
Method B: HRMS + qNMR (Recommended Alternative)

The Modern Orthogonal Standard[1]

  • Mechanism:

    • HRMS (ESI+): Measures exact mass (

      
      ) to within 5 ppm.
      
    • qNMR (

      
      H):  Uses an internal standard (e.g., Maleic Acid) to integrate proton signals against a known quantity, determining absolute purity.[1]
      
  • Performance on Target Molecule: EXCELLENT.

  • Advantage: HRMS confirms the formula (

    
    ) without combustion errors.[1] qNMR provides a purity percentage that is unaffected by the sulfur combustion efficiency.
    
Data Comparison Matrix
FeatureCombustion Analysis (CHN/S)HRMS + qNMR (Orthogonal)
Sample Required 2–5 mg (Destructive)<1 mg (Non-destructive/Recoverable)
Accuracy for S-Heterocycles Low (Prone to -0.5% to -1.0% bias on S)High (Mass error < 2 mDa)
Interference Solvents/Water skew H and C significantlySolvents are distinct peaks; do not skew purity calc
Throughput Slow (Requires dedicated S-channel setup)Fast (Standard workflow)
Cost Low ($)High (

$)
Part 4: Experimental Protocols
Protocol 1: Handling Sulfur-Rich Samples for EA (If Mandatory)

If a journal or regulatory body mandates combustion analysis, follow this modified protocol to minimize error:

  • Drying: Dry the sample at 60°C under high vacuum (0.1 mbar) for 24 hours. The thiol group can trap solvent molecules via hydrogen bonding.

  • Oxidant Boost: Add Vanadium Pentoxide (

    
    )  or Tungsten (
    
    
    ) powder to the tin capsule.[1] This acts as an oxygen donor to force complete combustion of the refractory imidazole ring.
  • Sulfur Purge: Run two "primer" samples of a sulfur standard (e.g., Sulfanilamide) immediately before your target to saturate the column's active sites.

  • Calculation Adjustment: If %C is low but %H/%N are correct, calculate the "Purity Factor" and normalize the values.

Protocol 2: The Recommended Validation Workflow (HRMS/qNMR)

A. High-Resolution Mass Spectrometry (HRMS) [1][3]

  • Solvent: Methanol (LC-MS grade).[1]

  • Ionization: ESI Positive Mode.

  • Target Ion:

    
     (Calculated).[1]
    
  • Isotopic Pattern: Verify the

    
     isotope peak at 
    
    
    (~4.5% relative abundance).[1] This is the "fingerprint" of the sulfur atom.

B. Quantitative NMR (qNMR)

  • Solvent: DMSO-

    
     (Solubilizes the polar heterocycle best).[1]
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Traceable standard).[1]

  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      seconds (Critical for accurate integration).
    • Scans: 16–32.[1]

    • Pulse angle: 90°.

  • Calculation:

    
    [1]
    
Part 5: Visualization of Validation Logic

The following diagram illustrates the decision tree for validating 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol, highlighting the "Rescue Pathway" when EA fails.

ValidationWorkflowStartSynthesized Target:3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiolPurificationPurification(Recrystallization / HPLC)Start->PurificationMethodChoiceSelect Validation MethodPurification->MethodChoiceCombustionPath A: Combustion Analysis(CHN/S)MethodChoice->CombustionTraditionalOrthogonalPath B (Recommended):HRMS + qNMRMethodChoice->OrthogonalModern/RobustResultAResult Check:Within ±0.4%?Combustion->ResultAPassAPass:Publish DataResultA->PassAYesFailAFail:Low %C or %S DriftResultA->FailANoFailA->OrthogonalRescue StrategyHRMS_CheckHRMS:Confirm [M+H]+ 234.1065Confirm 34S IsotopeOrthogonal->HRMS_CheckqNMR_CheckqNMR:Purity > 95%HRMS_Check->qNMR_CheckFinalValidValidated Identity & PurityqNMR_Check->FinalValid

Caption: Decision matrix for validating sulfur-containing heterocycles. Note the "Rescue Strategy" where failed combustion analysis necessitates orthogonal validation via HRMS/qNMR.

References
  • Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives: Choi, S. W., et al. (2024).[1][4] "Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors." Bioorganic & Medicinal Chemistry Letters, 101, 129652.[4]

  • Comparative Purity Analysis (qNMR vs. EA): Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[1]

  • Challenges in Elemental Analysis of Sulfur Compounds: University of British Columbia, Department of Chemistry. "Summary of CHNS Elemental Analysis Common Problems."

  • PubChem Compound Summary: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 729246, 1H-Imidazo[4,5-b]pyridine-2-thiol.[1][5]

Safety Operating Guide

A Comprehensive Guide to the Safe Handling and Disposal of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from analogous chemical structures, including thiols, imidazoles, and pyridines, to establish a robust and scientifically grounded safety protocol.

The unique structure of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol, which incorporates a thiol group, an imidazole ring, and a pyridine nucleus, necessitates a multi-faceted approach to safety. Thiol compounds are notorious for their potent, unpleasant odors and potential as skin, eye, and respiratory irritants.[1] The presence of the pyridine ring classifies this compound as a likely hazardous substance, requiring specialized disposal procedures.[2][3]

Hazard Identification and Risk Assessment: A Proactive Approach

Before handling 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol, a thorough risk assessment is mandatory. The primary hazards are associated with its functional groups:

  • Thiol Group (-SH): Expect a strong, malodorous stench, even at low concentrations.[4] Thiols are known skin and eye irritants and can cause respiratory irritation upon inhalation.[1]

  • Imidazo[4,5-b]pyridine Core: This heterocyclic system, while integral to the compound's potential biological activity, also contributes to its chemical reactivity and potential toxicity.[5]

  • Pyridine Moiety: Pyridine and its derivatives are often flammable and are classified as hazardous waste, requiring specific disposal protocols.[2][3][6]

Anticipated Hazard Profile:
Hazard ClassAnticipated EffectSource of Concern
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[7][8]General toxicity of related heterocyclic compounds.
Skin Corrosion/Irritation Causes skin irritation.[1][7]Thiol and pyridine functionalities.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][7]Thiol and pyridine functionalities.
Respiratory Sensitization May cause respiratory irritation.[1]Inhalation of dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent adherence to PPE protocols is non-negotiable. The following table outlines the minimum required PPE for handling 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A full-face shield is required when there is a splash hazard.[1][9]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant nitrile or neoprene gloves. A flame-resistant lab coat or impervious clothing should be worn to prevent skin exposure.[1][3]Prevents skin contact, which can lead to irritation.
Respiratory Protection All handling must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[1]Protects against inhalation of the malodorous and potentially harmful thiol vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1] Gloves should be inspected prior to use and replaced immediately if contaminated, torn, or punctured.Provides a direct barrier against skin contact.
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 Disposal_Workflow Start Waste Generation Collect Collect in a designated, labeled hazardous waste container. Start->Collect Label Label container with: 'Hazardous Waste' '3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol' Collect->Label Store Store in a cool, dry, well-ventilated secondary containment area. Label->Store Contact Contact Environmental Health & Safety (EHS) for pickup. Store->Contact End Proper Disposal Contact->End

Caption: Step-by-step workflow for the safe disposal of chemical waste.

Detailed Disposal Protocol:
  • Waste Collection:

    • Collect all waste materials, including contaminated gloves, paper towels, and absorbent materials, in a designated and compatible hazardous waste container. [3] * The container must be sealable and stored away from incompatible materials such as strong oxidizers and acids. [3][6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol". [3]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area. [3][10] * This storage area should be away from sources of ignition, heat, and direct sunlight. [3]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.

    • Use an inert absorbent material, such as sand or vermiculite, to contain the spill. [3] * Collect the absorbed material into a sealed hazardous waste container.

    • Decontaminate the spill area, preferably with a bleach solution to neutralize the thiol odor. [4]

First-Aid Procedures

In case of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. [1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1]

References

  • BenchChem. (2025). Personal protective equipment for handling Thiane-4-thiol.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • New Jersey Department of Health. (n.d.). Hazard Summary Identification.
  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • Synerzine. (2020). SAFETY DATA SHEET 2-Propene-1-thiol.
  • Government of Alberta. (2002). Thiols and Reduced Sulphur Compounds.
  • Columbia University. (n.d.). SOP FOR STENCH CHEMICALS.
  • MedChemExpress. (2024). m-PEG-thiol (MW 2000)-SDS.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet.
  • ChemPoint.com. (2018). SAFETY DATA SHEET.
  • Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Spectrum Chemical. (2018). TCI AMERICA SAFETY DATA SHEET.
  • Wikipedia. (n.d.). 2-Mercaptopyridine.
  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.